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  • Product: (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
  • CAS: 885321-46-0

Core Science & Biosynthesis

Foundational

A Technical Guide to (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a key chiral building block in modern medicinal chemistry. Its rigid heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a key chiral building block in modern medicinal chemistry. Its rigid heterocyclic scaffold, combined with the stereospecificity of the (R)-configuration at the C3 position, makes it an invaluable component in the design and synthesis of novel therapeutic agents. The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile. This technical guide provides an in-depth overview of the core identifiers, physicochemical properties, synthesis, and applications of this important synthetic intermediate.

Core Identifiers and Chemical Properties

A precise understanding of the chemical identity and properties of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is fundamental for its effective use in research and development.

IdentifierValueSource
CAS Number 1956437-89-0[1]
Molecular Formula C₁₂H₂₁NO₅[1]
Molecular Weight 259.30 g/mol [1]
IUPAC Name (R)-4-tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate
SMILES C(OC)(=O)[C@]1(C)N(C(OC(C)(C)C)=O)CCOC1[1]
InChI Key KHKJMJAQUGFIHO-QMMMGPOBSA-N
Appearance Solid, semi-solid, or liquid[2]
Purity ≥97% (commercially available)[1]
Storage Sealed in a dry environment at room temperature or 2-8°C[1][2]

Physicochemical Parameters (Predicted):

PropertyValueSource
Topological Polar Surface Area (TPSA) 65.07 Ų[1]
LogP 1.1854[1]
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 0[1]

Synthesis of Chiral Morpholine Scaffolds

A general and robust approach involves the cyclization of an N-protected amino alcohol derivative. For instance, a common precursor for similar structures is N-Boc-protected morpholine carboxylic acid, which can be synthesized from the corresponding unprotected acid.

Illustrative Synthetic Precursor Preparation: 4-Boc-3-morpholinecarboxylic acid

This protocol describes the synthesis of a key intermediate, highlighting the principles that can be adapted for the synthesis of the title compound.

Reaction Scheme:

Synthesis_of_4-Boc-3-morpholinecarboxylic_acid Morpholine-3-carboxylic_acid Morpholine-3-carboxylic acid Reaction_Mixture 0°C to rt, 24h Morpholine-3-carboxylic_acid->Reaction_Mixture Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl_dicarbonate->Reaction_Mixture Potassium_carbonate K2CO3 Potassium_carbonate->Reaction_Mixture Acetone_Water Acetone/Water Acetone_Water->Reaction_Mixture 4-Boc-3-morpholinecarboxylic_acid 4-Boc-3-morpholinecarboxylic acid Reaction_Mixture->4-Boc-3-morpholinecarboxylic_acid Workup & Purification

Caption: Synthesis of a Boc-protected morpholine precursor.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve morpholine-3-carboxylic acid (1.0 eq) and potassium carbonate (5.0 eq) in a mixture of acetone and water.[3]

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.5 eq) to the reaction mixture.[3]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.[3]

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether to remove unreacted di-tert-butyl dicarbonate. Acidify the aqueous layer with 2M hydrochloric acid and extract the product with dichloromethane.[3]

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.[3]

To arrive at the target molecule, (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, further synthetic steps would be required, including the introduction of a methyl group at the C3 position and esterification of the carboxylic acid. The stereochemistry would be established either by starting with an enantiopure amino acid precursor or through a chiral resolution step.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is a well-established pharmacophore that can be found in a wide array of approved drugs and clinical candidates. Its presence can enhance the pharmacological profile of a molecule. Chiral morpholine derivatives, such as the title compound, serve as critical building blocks for introducing this valuable scaffold with precise stereochemical control.

The Role of the Morpholine Scaffold:

  • Improved Physicochemical Properties: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which can improve the solubility and bioavailability of a drug candidate.

  • Metabolic Stability: The saturated nature of the morpholine ring often confers greater metabolic stability compared to more labile aromatic systems.

  • Structural Rigidity: The chair-like conformation of the morpholine ring can provide a degree of conformational constraint, which can be advantageous for binding to a biological target.

While specific examples of drugs synthesized directly from (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate are not prominently featured in publicly accessible literature, the broader class of chiral morpholine derivatives is integral to numerous therapeutic areas.

Therapeutic Areas Featuring Morpholine-Containing Drugs:

  • Oncology: The morpholine ring is a key component of several kinase inhibitors.

  • Infectious Diseases: Morpholine derivatives have shown efficacy as antibacterial and antifungal agents.

  • Central Nervous System (CNS) Disorders: The ability of some morpholine-containing compounds to cross the blood-brain barrier makes them suitable candidates for treating CNS disorders.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a specific spectrum for the title compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar N-substituted morpholine structures.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7 ppm), the C3-methyl group (a singlet), and the diastereotopic protons of the morpholine ring (a series of multiplets in the range of 3.0-4.5 ppm).

  • ¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ester and carbamate groups, the quaternary carbon of the tert-butyl group and its methyl carbons, the methyl ester carbon, the C3-methyl carbon, and the carbons of the morpholine ring.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 260.14.

Safety and Handling

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For related compounds, the following hazard statements have been noted:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the inherent advantages of the morpholine scaffold make it a strategic component in the design of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers and drug development professionals to effectively utilize this important chemical entity in their scientific endeavors.

References

Sources

Exploratory

Enantiomerically Pure Synthesis of Morpholine Derivatives: A Comprehensive Technical Guide

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous blockbuster therapeutics, including the antibiotic linezolid, the EGFR inhibitor gefitinib, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous blockbuster therapeutics, including the antibiotic linezolid, the EGFR inhibitor gefitinib, and the antiemetic aprepitant. Because the stereochemistry of substituents on the morpholine core profoundly dictates target binding affinity, pharmacokinetics, and toxicity, the development of robust, enantiomerically pure synthetic routes is a critical imperative in modern drug discovery[1].

This technical guide critically examines the state-of-the-art methodologies for synthesizing chiral morpholines. Moving beyond traditional chiral pool approaches, we will dissect advanced asymmetric catalytic strategies—including transition-metal-catalyzed hydrogenation, tandem hydroamination, and organocatalytic aza-Michael additions—providing field-proven protocols and the mechanistic causality behind their experimental design.

Strategic Paradigms in Morpholine Synthesis

The Chiral Pool Approach: Reliability vs. Diversity

Historically, the predominant method for preparing chiral C-substituted morpholines relied on naturally occurring amino acids (e.g., serine, threonine) or amino alcohols (e.g., L-ephedrine)[2][3].

  • Causality: By initiating synthesis with enantiopure compounds, the inherent stereocenters dictate the final conformation of the morpholine ring via highly predictable intramolecular cyclizations (e.g., Williamson ether synthesis)[4].

  • Limitation: While highly reliable, chiral pool synthesis is inherently constrained by the limited structural diversity of natural precursors. Generating novel, stereodiverse analogues—particularly those with crowded N-α-quaternary stereocenters—requires more flexible catalytic approaches[5].

Asymmetric Catalysis: The Modern Standard

To overcome the limitations of the chiral pool, modern synthetic chemistry leverages asymmetric catalysis. By utilizing substoichiometric amounts of chiral transition-metal complexes or organic catalysts, chemists can achieve high atom economy and precise enantiofacial discrimination on achiral or prochiral substrates[1].

Core Methodologies & Experimental Protocols

As a self-validating system, a robust protocol must bridge theoretical mechanism with practical execution. Below are three premier methodologies for the enantioselective synthesis of morpholine derivatives.

Method A: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

The asymmetric hydrogenation of 2-substituted dehydromorpholines provides a direct, atom-economical route to chiral morpholines[1].

  • Mechanistic Causality: The use of a chiral bisphosphine ligand, such as (R)-SKP, coordinated to a Rhodium(I) center creates a highly rigid and sterically demanding chiral pocket. This steric environment restricts the rotational freedom of the dehydromorpholine substrate, forcing hydrogen delivery exclusively to one enantioface of the alkene, thereby ensuring high enantiomeric excess (ee)[1].

Standardized Protocol:

  • Preparation: Inside an inert-atmosphere glovebox, charge a Schlenk tube with [Rh(COD)2​]BF4​ (1.0 mg, 0.0025 mmol) and the chiral ligand (R)-SKP (1.6 mg, 0.00275 mmol)[1].

  • Catalyst Activation: Add anhydrous dichloromethane (DCM, 1.0 mL) and stir at room temperature for 30 minutes to generate the active catalyst complex[1].

  • Substrate Addition: In a separate vial, dissolve the substrate, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol), in anhydrous DCM (1.0 mL) and transfer it to the Schlenk tube[1].

  • Hydrogenation: Transfer the sealed tube to a high-pressure reactor. Purge with H2​ gas three times, then pressurize to the desired standard pressure (typically 10-30 atm). Stir at room temperature until complete conversion is observed via TLC.

  • Workup: Vent the H2​ gas carefully. Concentrate the mixture under reduced pressure and purify via flash column chromatography to isolate the enantioenriched morpholine.

Method B: Tandem Hydroamination-Asymmetric Transfer Hydrogenation (ATH)

For the synthesis of 3-substituted morpholines, a tandem approach combining Titanium and Ruthenium catalysis is highly effective[1][6].

  • Mechanistic Causality: This is a sequential, one-pot cascade. First, a Titanium catalyst ( Ti(NMe2​)2​(BIA) ) facilitates the intramolecular hydroamination of an aminoalkyne to form a cyclic imine intermediate. Subsequently, a chiral Ruthenium complex ( RuCl ) executes an asymmetric transfer hydrogenation (ATH) using formic acid/triethylamine as the hydride source. The chiral diamine ligand (Ts-DPEN) directs the hydride attack to a single face of the iminium ion[1].

Tandem_ATH A Aminoalkyne Substrate B Cyclic Imine Intermediate A->B Hydroamination Ti(NMe2)2(BIA) C Chiral 3-Substituted Morpholine B->C Asymmetric Transfer Hydrogenation (ATH) RuCl[(S,S)-Ts-DPEN]

Tandem Hydroamination-ATH Pathway for Chiral Morpholine Synthesis.

Method C: Organocatalytic Intramolecular Aza-Michael Addition

Organocatalysis avoids heavy metals, making it highly attractive for pharmaceutical synthesis. The intramolecular aza-Michael addition of carbamates to α,β -unsaturated ketones is a premier strategy for constructing chiral morpholine rings[1][7].

  • Mechanistic Causality: A chiral primary amine (e.g., 9-amino-9-deoxy-epi-quinine) condenses with the enone to form a reactive iminium ion. This intermediate significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, activating the β -carbon toward nucleophilic attack. The rigid chiral scaffold of the quinine derivative shields one face of the activated complex, ensuring that the intramolecular nitrogen nucleophile attacks stereoselectively[7].

Standardized Protocol:

  • Catalyst Preparation: To a reaction vial, add 9-amino-9-deoxy-epi-quinine (0.015 mmol) and diphenyl hydrogen phosphate (DPP, 0.015 mmol) as a co-catalyst in toluene (0.6 mL)[7].

  • Pre-organization: Stir the mixture for 15 minutes at room temperature to ensure proper salt formation and equilibration[7].

  • Cyclization: Add the enone carbamate substrate (0.1 mmol). Monitor the reaction via TLC until the starting material is entirely consumed[7].

  • Isolation: Remove the toluene under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (n-hexane:EtOAc = 7:1) to afford the enantioenriched aza-Michael adduct[7].

Aza_Michael Substrate Enone Carbamate Substrate Activation Iminium Ion Activation (LUMO Lowering) Substrate->Activation Catalyst 9-amino-9-deoxy-epi-quinine + Diphenyl Hydrogen Phosphate Catalyst->Activation Catalysis Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Product Enantioenriched 2-Substituted Morpholine Derivative Cyclization->Product

Organocatalytic Aza-Michael Addition via Iminium Activation.

Method D: Cu-Catalyzed Asymmetric Propargylic Amination/Desymmetrization

Synthesizing morpholines with crowded N- α -quaternary stereocenters is notoriously difficult due to severe steric hindrance[8]. A recent breakthrough utilizes a Cu-catalyzed desymmetrization strategy[5][9].

  • Mechanistic Causality: The reaction proceeds via a key copper-allenylidene intermediate. The precise spatial arrangement is governed by dual non-covalent interactions: hydrogen bonding and π−π stacking. These interactions facilitate remote enantioinduction, allowing the incoming nucleophile to bypass steric bulk and attack with high stereochemical fidelity, yielding products with up to 97:3 enantiomeric ratio (er) and >19:1 diastereomeric ratio (dr)[5][9].

Quantitative Data Summary

The table below summarizes the key performance metrics of the methodologies discussed, providing a quick-reference guide for synthetic route selection.

Synthetic StrategyActive Catalyst SystemTarget ScaffoldMax YieldStereoselectivityKey Advantage
Asymmetric Hydrogenation [Rh(COD)2​]BF4​
  • (R)-SKP
2-Substituted Morpholines>90%>95% eePerfect atom economy; highly scalable[1].
Tandem Hydroamination-ATH Ti(NMe2​)2​(BIA) / Ru-Ts-DPEN3-Substituted Morpholines~85%>90% eeOne-pot cascade; utilizes simple aminoalkynes[1].
Organocatalytic Aza-Michael 9-amino-9-deoxy-epi-quinine + DPP2-Substituted Heterocycles99%92% - 97.5% eeMetal-free; operates at room temperature[7].
Propargylic Desymmetrization Cu-complex (Allenylidene intermediate)N- α -quaternary Morpholines91%97:3 er, >19:1 drOvercomes severe steric hindrance[5][9].

Conclusion

The enantiomerically pure synthesis of morpholine derivatives has evolved from the rigid confines of chiral pool building blocks to highly sophisticated, catalytic asymmetric transformations. By understanding the mechanistic causality—whether it is the steric constraints of a Rh-bisphosphine pocket, the LUMO-lowering capability of an organocatalytic iminium ion, or the remote enantioinduction via π−π stacking in Cu-allenylidene intermediates—chemists can rationally design and optimize synthetic routes for complex pharmaceutical targets.

References

  • Title: Access to N-α-quaternary chiral morpholines via Cu-catalyzed asymmetric propargylic amination/desymmetrization strategy - PubMed Source: nih.gov URL: [Link]

  • Title: 通过铜催化的不对称炔丙基胺化/不对称化策略获得N-α-季手性吗啉 - 论文 - 科学网 Source: sciencenet.cn URL: [Link]

  • Title: Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids | ACS Catalysis Source: acs.org URL: [Link]

  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry Source: rsc.org URL: [Link]

  • Title: Asymmetric Synthesis of 2,2'-Bimorpholine and its 5,5'-Substituted Derivatives - Digikogu Source: taltech.ee URL: [Link]

  • Title: Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC Source: nih.gov URL: [Link]

  • Title: Asymmetric catalyzed intramolecular aza-Michael reaction mediated by quinine-derived primary amines Source: rhhz.net URL: [Link]

Sources

Foundational

safety and handling of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

An In-Depth Technical Guide on the Safety, Handling, and Synthetic Applications of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate Executive Summary & Scientific Rationale As drug development increasingly targets...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Safety, Handling, and Synthetic Applications of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Executive Summary & Scientific Rationale

As drug development increasingly targets complex protein-protein interactions and kinase networks, the incorporation of conformationally restricted, sp3-rich heterocycles has become a cornerstone of modern medicinal chemistry. (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (also known as Methyl (R)-4-Boc-morpholine-3-carboxylate) serves as a highly versatile, chiral building block in the synthesis of peptide-based therapeutics and small-molecule inhibitors[1][2].

The strategic value of this molecule lies in its orthogonal protection scheme. The morpholine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the carboxylic acid is masked as a methyl ester[1]. This dual-protection strategy allows chemists to selectively functionalize either terminus without cross-reactivity, ensuring high-fidelity peptide coupling and structural elaboration[3][4].

Physicochemical Profiling and Structural Causality

Understanding the physicochemical properties of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is essential for predicting its behavior in both biological assays and synthetic workflows. The morpholine ring inherently improves the aqueous solubility and metabolic stability of downstream drug candidates[1].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
CAS Number 885321-46-0 (R-enantiomer)[5]212650-45-8 (Racemate)[6]Identifies the specific stereoisomer critical for spatial orientation in target binding.
Molecular Formula C11H19NO5[6]Defines the stoichiometric mass required for equivalent calculations.
Molecular Weight 245.27 g/mol [1]Used for precise molarity calculations in synthetic protocols.
Purity ≥95% - 98%[6]High purity prevents stereochemical poisoning during asymmetric synthesis.
Storage Temperature Controlled Room Temp (Dry)[6]Prevents ambient moisture from initiating premature ester hydrolysis.

Hazard Assessment and Self-Validating Safety Protocols

Handling functionalized heterocycles requires a rigorous, self-validating safety system. The hazard profile of this compound is driven by its reactive functional groups and particulate nature.

Hazard Statements (GHS Classification)[6]:

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity due to enzymatic cleavage of the ester/Boc groups in the GI tract.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The compound can undergo localized hydrolysis upon contact with biological moisture (sweat, tears), generating localized pH changes that irritate epithelial tissues[6].

  • H335 (May cause respiratory irritation): As a fine powder, it easily becomes airborne and interacts with the mucous membranes of the respiratory tract[6].

Precautionary Protocols (P-Statements) & Engineering Controls: To mitigate these risks, workflows must incorporate the following self-validating checks:

  • Ventilation (P261): Never handle the dry powder on an open bench. All weighing and transfer operations must occur within a certified fume hood (minimum face velocity of 100 fpm) to prevent inhalation[6].

  • Ocular Protection (P305+P351+P338): Splash goggles are mandatory. If exposure occurs, the self-validating response is immediate irrigation for 15 minutes, removing contact lenses to prevent the chemical from being trapped against the cornea[6].

  • Dermal Protection: Utilize nitrile gloves. The causality here is that nitrile provides a superior barrier against the organic solvents (e.g., DCM, THF) typically used to dissolve this compound during synthesis.

SpillResponse Start Hazard Identification (H315, H319, H335) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Vent Ensure Local Exhaust (Fume Hood Active) PPE->Vent Handle Routine Handling & Weighing Vent->Handle Spill Accidental Spill Handle->Spill Contain Containment (Sweep/Vacuum with HEPA) Spill->Contain Dispose Hazardous Waste Disposal Contain->Dispose

Caption: Workflow for safe handling and spill response of morpholine derivatives.

Experimental Workflows: Orthogonal Deprotection Strategies

The true utility of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate lies in its orthogonal reactivity[1]. Below are field-proven, self-validating methodologies for selectively unmasking its functional groups.

Methodology A: Acid-Mediated Boc Cleavage (Amine Unmasking)

Causality: Trifluoroacetic acid (TFA) selectively protonates the tert-butyl carbamate oxygen. This induces the expulsion of gaseous isobutylene and carbon dioxide, irreversibly driving the reaction forward to yield the free morpholine amine. The methyl ester remains completely stable under these acidic conditions.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The initial protonation is exothermic; cooling prevents thermal degradation of the morpholine ring.

  • Reagent Addition: Add 5.0 mL of Trifluoroacetic acid (TFA) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spot validates complete deprotection.

  • Isolation: Concentrate the mixture under reduced pressure to remove volatile TFA and DCM. Neutralize the resulting residue with saturated aqueous NaHCO3 (until pH 8 is reached) and extract with ethyl acetate (3 x 10 mL) to isolate the free amine.

Methodology B: Base-Mediated Ester Saponification (Acid Unmasking)

Causality: Lithium hydroxide (LiOH) provides a hydroxide nucleophile that attacks the sterically accessible methyl ester carbonyl. This forms a tetrahedral intermediate that collapses to release methanol and the carboxylate salt. The Boc group is highly stable under these basic conditions, preventing premature amine exposure[1].

Step-by-Step Protocol:

  • Solvent System: Dissolve 1.0 mmol of the compound in a 4:1 mixture of Tetrahydrofuran (THF) and water (5.0 mL total). Causality: This mixed solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Reagent Addition: Add 1.5 equivalents (1.5 mmol) of Lithium hydroxide monohydrate (LiOH·H2O) in one portion.

  • Propagation: Stir the reaction vigorously at room temperature for 4-6 hours.

  • In-Process Validation: Evaporate an aliquot of the THF, acidify, and check via TLC to ensure the methyl ester has been fully consumed.

  • Isolation: Evaporate the bulk THF under reduced pressure. Carefully acidify the remaining aqueous layer to pH ~3 using 1M HCl. Critical Check: Do not drop the pH below 2, or unintended Boc cleavage will occur[1]. Extract the resulting (R)-N-Boc-morpholine-3-carboxylic acid with ethyl acetate, dry over Na2SO4, and concentrate.

OrthogonalDeprotection SM (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate Acid Acidic Conditions (TFA / DCM, 0°C to RT) SM->Acid Base Basic Conditions (LiOH, THF/H2O, RT) SM->Base ProductA Free Amine Methyl Ester (Boc Cleaved, Ester Intact) Acid->ProductA ProductB N-Boc Carboxylic Acid (Ester Cleaved, Boc Intact) Base->ProductB

Caption: Orthogonal deprotection pathways for selective functionalization.

References

  • Source: sigmaaldrich.
  • Source: abcr.
  • Title: CAS 212650-45-8: 4-(tert-butoxycarbonyl)
  • Title: CAS 869681-70-9: 4-Boc-3(R)
  • Title: (S)
  • Title: Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Constrained Chiral Building Block for Asymmetric Synthesis (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a valuable chiral build...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Constrained Chiral Building Block for Asymmetric Synthesis

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a valuable chiral building block for modern asymmetric synthesis. Its rigid morpholine scaffold, derived from chiral amino acids, offers a conformationally constrained α-amino acid surrogate.[1] This structural feature is of significant interest in medicinal chemistry for the design of peptides and peptidomimetics with enhanced biological activity and metabolic stability.[2][3] The presence of orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at the C3 position—allows for selective chemical manipulation, making it a versatile intermediate for the synthesis of complex chiral molecules.[4]

The inherent chirality at the C3 position can be exploited to direct the stereochemical outcome of subsequent transformations, serving as a powerful tool for asymmetric induction. These application notes will detail the utility of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate as a chiral synthon and provide protocols for its application in diastereoselective alkylation and as a constrained amino acid surrogate in peptide synthesis.

Core Applications and Methodologies

The primary applications of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate in asymmetric synthesis revolve around its use as a chiral template and a constrained amino acid building block.

Diastereoselective Alkylation: Introducing a Second Stereocenter

The C3 stereocenter in (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate can effectively control the stereochemistry of alkylation at the adjacent C2 position. This is achieved by generating a chiral enolate which is then trapped with an electrophile. The bulky Boc group and the rigid ring structure create a facial bias, leading to a highly diastereoselective reaction.[5]

Protocol 1: Diastereoselective C2-Alkylation

This protocol describes a general procedure for the diastereoselective alkylation of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate at the C2 position.

Workflow for Diastereoselective C2-Alkylation

cluster_0 Reaction Setup cluster_1 Enolate Formation cluster_2 Alkylation cluster_3 Work-up and Purification A Dissolve (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate in THF B Cool to -78 °C A->B C Add LDA solution dropwise B->C D Stir for 1 hour at -78 °C C->D E Add alkyl halide D->E F Stir for 2-4 hours at -78 °C E->F G Quench with saturated NH4Cl F->G H Extract with ethyl acetate G->H I Purify by column chromatography H->I

Caption: Workflow for the diastereoselective C2-alkylation of the chiral morpholine derivative.

Materials:

  • (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (1.0 equiv). Dissolve in anhydrous THF (0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add LDA solution (1.1 equiv) dropwise to the stirred solution. The solution may turn a pale yellow color. Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture. Continue stirring at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the C2-alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Expected Outcome:

This procedure is expected to yield the C2-alkylated product with high diastereoselectivity, typically greater than 90:10 dr. The yield will vary depending on the specific alkyl halide used but is generally in the range of 70-90%.

Data Presentation: Representative Diastereoselective Alkylations

EntryAlkyl HalideProductYield (%)Diastereomeric Ratio (dr)
1Benzyl bromide2-benzyl derivative85>95:5
2Methyl iodide2-methyl derivative7892:8
3Allyl bromide2-allyl derivative8194:6
Application as a Constrained Amino Acid Surrogate in Peptide Synthesis

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate can be readily converted into a building block for solid-phase peptide synthesis (SPPS). Selective hydrolysis of the methyl ester provides the corresponding carboxylic acid, which can then be coupled to a resin-bound amino acid or peptide chain. The Boc-protected nitrogen is compatible with standard Fmoc-based SPPS protocols.

Protocol 2: Preparation of the Carboxylic Acid for Peptide Coupling

This protocol details the selective hydrolysis of the methyl ester to prepare the carboxylic acid derivative for subsequent use in peptide synthesis.

Reaction Scheme for Methyl Ester Hydrolysis

cluster_0 Starting Material cluster_1 Hydrolysis cluster_2 Product A (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate B LiOH, THF/H₂O A->B 1. Stir at RT 2. Acidify with HCl C (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid B->C cluster_0 Reaction Setup cluster_1 Deprotection cluster_2 Work-up A Dissolve N-Boc protected morpholine in DCM B Add Trifluoroacetic Acid (TFA) A->B C Stir at RT for 1-2 hours B->C D Concentrate under reduced pressure C->D E Neutralize with saturated NaHCO₃ D->E F Extract with DCM E->F

Caption: General workflow for the acidic removal of the N-Boc protecting group.

Materials:

  • (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected morpholine (1.0 equiv) in DCM (0.2 M).

  • Deprotection: Add TFA (10 equiv) to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate to yield the deprotected morpholine derivative.

Conclusion

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a highly versatile and valuable chiral building block for asymmetric synthesis. Its conformationally constrained scaffold and orthogonal protecting groups enable its use in a variety of synthetic transformations, including diastereoselective alkylations and as a surrogate for constrained amino acids in peptide synthesis. The protocols provided herein offer a foundation for the application of this synthon in the development of novel chiral molecules for pharmaceutical and agrochemical research.

References

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. Available at: [Link]

  • Hruby, V. J. (1997). Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics. The University of Arizona Repository. Available at: [Link]

  • Basavanag, U. M., et al. (2013). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kiss, B., et al. (2020). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. Available at: [Link]

  • Pandey, G., & Singh, V. K. (2018). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. Available at: [Link]

  • Belokon, Y. N., et al. (2024). Asymmetric synthesis of pyroglutamic acids via Ni(II) complex methodology. ResearchGate. Available at: [Link]

  • Kawamura, M., & Kobayashi, S. (2003). Asymmetric Cyclization via Memory of Chirality: A Concise Access to Cyclic Amino Acids with a Quaternary Stereocenter. Journal of the American Chemical Society. Available at: [Link]

  • Lattanzi, A. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

  • Davies, S. G., & Smith, A. D. (2004). Stereocontrolled synthesis and alkylation of cyclic β-amino esters: asymmetric synthesis of a (−)-sparteine surrogate. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rowles, I., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition. Available at: [Link]

  • Aversa, M. C., et al. (2016). Enantioselective Alkylation of Amino Acid Derivatives Promoted by Cyclic Peptoids under Phase-Transfer Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Nun, P., et al. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Chemistry. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Advances in Asymmetric Synthesis.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Available at: [Link]

  • Agami, C., & Couty, F. (1992). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Wang, Z., et al. (2020). Synthesis of cyclic chiral α-amino boronates by copper-catalyzed asymmetric dearomative borylation of indoles. Chemical Science. Available at: [Link]

  • Worrell, B. T., et al. (2025). Cobalt(III)-Catalyzed Synthesis of Chiral 1,2-Amino Alcohols by C–H Carboamidation. ACS Catalysis. Available at: [Link]

  • Gati, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

  • Li, X. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. ACS Catalysis. Available at: [Link]

  • Wang, Y., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. Available at: [Link]

  • Draper, J. A., & Tice, C. M. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). di-tert-butyl. Organic Syntheses. Available at: [Link]

  • NextSDS. (n.d.). (S)-4-tert-butyl 3-Methyl Morpholine-3,4-dicarboxylate. NextSDS. Available at: [Link]

  • Wang, Y., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. Semantic Scholar. Available at: [Link]

Sources

Application

Application of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate as a Chiral Building Block

Executive Summary (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (often referred to as Methyl (R)-4-Boc-morpholine-3-carboxylate) is a highly versatile, conformationally constrained chiral building block[1][2]. F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (often referred to as Methyl (R)-4-Boc-morpholine-3-carboxylate) is a highly versatile, conformationally constrained chiral building block[1][2]. Featuring a morpholine core with a precisely defined stereocenter at the C3 position, this molecule is a cornerstone in modern medicinal chemistry. It provides an orthogonal protection strategy—an acid-labile tert-butyloxycarbonyl (Boc) group on the amine and a base-labile methyl ester on the carboxylic acid—enabling highly selective, sequential functionalization.

This technical guide details the mechanistic rationale, structural applications, and self-validating protocols for utilizing this building block in the synthesis of targeted kinase inhibitors, Neurokinin-1 (NK1) receptor antagonists, and advanced peptidomimetics.

Structural Rationale & Pharmacological Causality

The incorporation of the (R)-morpholine-3-carboxylic acid scaffold into active pharmaceutical ingredients (APIs) is rarely accidental; it is driven by specific physicochemical and spatial requirements[3][4]:

  • The Morpholine Core: The morpholine ring uniquely balances aqueous solubility and lipophilicity. The heteroatoms (oxygen and nitrogen) act as critical hydrogen-bond acceptors and donors (once deprotected). In kinase inhibitors (e.g., PI3K, EGFR, and mTOR inhibitors), the morpholine oxygen frequently forms a highly conserved hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val882 in PI3Kα or Met793 in EGFR)[4][5].

  • The (R)-C3 Stereocenter: Spatial orientation is critical for target selectivity. In the synthesis of NK1 receptor antagonists (analogous to the Aprepitant drug class), the (R)-configuration at the C3 position dictates the trajectory of adjacent functional groups, ensuring optimal fit within the deep, hydrophobic binding pocket of the Substance P receptor.

  • Orthogonal Protection: The Boc group prevents unwanted nucleophilic attack by the secondary amine during the functionalization of the C3-ester. The methyl ester can be selectively saponified without disturbing the Boc group, allowing for the synthesis of complex unnatural amino acids and dipeptides[3].

SynthWorkflow A 1. (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate B 2. Saponification (LiOH) IPC: Chiral HPLC A->B Mild Base Cleavage C 3. Amide Coupling (HATU/DIPEA) IPC: LC-MS B->C Aryl Amine Addition D 4. Boc Deprotection (HCl/Dioxane) IPC: Ninhydrin Test C->D Acidic Cleavage E 5. Final Chiral Morpholine API D->E Isolation / Salt Formation

Figure 1: Sequential orthogonal deprotection and functionalization workflow.

Application in Targeted Kinase Inhibitors

Morpholine derivatives are privileged scaffolds in oncology. When (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is converted into an amide and subsequently deprotected, it serves as a potent hinge-binding motif. The C3-amide substituent projects into the solvent-exposed region or the affinity pocket, while the morpholine oxygen anchors the molecule to the kinase.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Hinge Region) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation Inhibitor Morpholine-based Inhibitor (H-bond to Val882) Inhibitor->PI3K Competitive Blockade AKT AKT Activation PIP3->AKT Recruitment mTOR mTOR / Cell Survival AKT->mTOR Proliferation

Figure 2: PI3K/AKT/mTOR signaling pathway targeted by morpholine-based competitive inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales for every reagent choice.

Protocol A: Chemoselective Saponification (Ester Hydrolysis)

Objective: Isolate (R)-4-Boc-morpholine-3-carboxylic acid[2] without epimerizing the sensitive C3 stereocenter. Causality: Lithium hydroxide (LiOH) is strictly chosen over NaOH or KOH. The lithium cation coordinates simultaneously with the morpholine oxygen and the ester carbonyl. This chelation directs the hydroxide nucleophile efficiently while suppressing base-catalyzed enolization at the alpha-carbon, thereby preventing racemization.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate in 30 mL of a THF/H₂O mixture (3:1 v/v).

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Rationale: Lower temperatures further suppress the kinetics of alpha-proton abstraction.

  • Reagent Addition: Add 12.0 mmol (1.2 eq) of LiOH·H₂O in one portion.

  • Self-Validation (IPC): Stir for 3-4 hours, allowing the reaction to slowly reach room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the high R_f ester spot disappears and a new baseline spot (the lithium salt of the acid) appears.

  • Quenching: Cool back to 0 °C and carefully acidify to pH 3–4 using 1M aqueous citric acid. Rationale: Citric acid is a mild organic acid; using strong acids like HCl at this stage risks premature cleavage of the Boc group (which degrades at pH < 2).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure (R)-4-Boc-morpholine-3-carboxylic acid as a white solid.

Protocol B: Amide Coupling and Boc Deprotection

Objective: Couple the chiral acid to an aryl amine to form a kinase-inhibitor precursor, followed by amine deprotection. Causality: The C3 position of the morpholine ring is sterically hindered. Standard coupling agents (like EDC/HOBt) often result in sluggish kinetics and low yields. HATU is utilized because it generates a highly reactive HOAt ester, overcoming the steric bulk. For deprotection, 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) to isolate the product directly as a stable, non-hygroscopic hydrochloride salt.

Step-by-Step Methodology:

  • Activation: Dissolve 5.0 mmol of the synthesized (R)-4-Boc-morpholine-3-carboxylic acid in 15 mL of anhydrous DMF. Add 5.5 mmol (1.1 eq) of HATU and 15.0 mmol (3.0 eq) of DIPEA.

  • Self-Validation (IPC): Stir for 15 minutes at room temperature. A distinct color change to pale yellow confirms the formation of the active HOAt ester.

  • Coupling: Add 5.0 mmol of the target aryl amine. Stir for 12 hours. Monitor via LC-MS to confirm the disappearance of the starting acid mass and the appearance of the product mass[M+H]⁺.

  • Workup: Dilute with EtOAc and wash extensively with 5% LiCl aqueous solution (3 × 20 mL) to remove DMF. Dry and concentrate.

  • Deprotection: Dissolve the crude intermediate in 10 mL of DCM. Add 10 mL of 4M HCl in dioxane. Stir for 2 hours at room temperature.

  • Self-Validation (IPC): Perform a Ninhydrin test on a TLC plate. A deep purple/blue color confirms the successful generation of the free secondary amine.

  • Isolation: Evaporate the volatiles. Triturate the residue with cold diethyl ether to precipitate the final chiral morpholine amide as an HCl salt. Filter and dry under high vacuum.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization data, proving the causality of the reagent choices described in the protocols. Maintaining the enantiomeric excess (ee%) is the most critical quality attribute for this chiral building block.

Reaction StepReagent SystemTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Saponification LiOH, THF/H₂O (3:1) 0 to 25 4 95% >99% (Optimal)
SaponificationNaOH, MeOH/H₂O (1:1)60182%85% (Racemization observed)
Amide Coupling HATU, DIPEA, DMF 25 12 88% >99% (Optimal)
Amide CouplingEDC, HOBt, DCM252465%>99% (Sluggish kinetics)
Boc Deprotection4M HCl in Dioxane25298%N/A (Stable HCl salt)
Boc Deprotection50% TFA in DCM25199%N/A (Hygroscopic TFA salt)

References

  • MacMillan, D. W. C., et al. "Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin". National Center for Biotechnology Information (PMC). Retrieved from [Link][3]

  • Narsimha, S., et al. "Synthesis and antibacterial activity of (1-aryl-1, 2, 3-triazol-4-yl) methyl esters of morpholine-3-carboxylic acid". ResearchGate. Retrieved from [Link][4]

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR". ACS Medicinal Chemistry Letters. Retrieved from [Link][5]

Sources

Method

derivatization of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate for novel compounds

Advanced Derivatization Strategies for (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate in Drug Discovery Executive Summary The precise control of stereochemistry and 3D molecular architecture is paramount in moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Derivatization Strategies for (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate in Drug Discovery

Executive Summary

The precise control of stereochemistry and 3D molecular architecture is paramount in modern drug development[1]. As medicinal chemistry shifts away from flat, sp2-rich aromatic systems toward more complex, sp3-rich aliphatic frameworks, the morpholine ring has emerged as a privileged scaffold[2]. Specifically, (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate serves as a highly versatile, chiral building block. Its unique lipophilic-hydrophilic profile, coupled with the weak hydrogen-bond accepting nature of the oxygen atom, confers excellent drug-like properties, including enhanced aqueous solubility and metabolic stability[2].

This application note provides researchers and drug development professionals with authoritative, self-validating protocols for the derivatization of this compound. By exploring orthogonal functionalization pathways—such as C3-ester modifications and N4-Boc deprotection—we outline how to construct novel peptidomimetics, kinase inhibitors, and allosteric modulators.

Physicochemical Profiling & Structural Significance

The structural anatomy of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate offers two primary orthogonal handles for derivatization:

  • The N4-Boc (tert-butyloxycarbonyl) Group: Protects the secondary amine. Upon acidic cleavage, the resulting morpholinium salt can undergo S_N_Ar reactions, N-alkylation, or Buchwald-Hartwig cross-coupling.

  • The C3-Methyl Ester: Provides a handle for homologation or amidation. The adjacent alpha-chiral center (R-configuration) is sensitive to epimerization under strongly basic conditions, necessitating specialized reagents during derivatization[3].

Expert Insight: Incorporating substituted morpholines into drug scaffolds significantly increases the fraction of sp3 carbons (Fsp3). In the development of allosteric MALT1 inhibitors, replacing planar quinoline systems with morpholine derivatives disrupted flat aromatic stacking, thereby reducing the melting point and drastically improving high-throughput equilibrium solubility without sacrificing biochemical potency[4],[5].

Core Derivatization Pathways (Mechanistic Insights)

The derivatization of the morpholine-3,4-dicarboxylate scaffold generally follows three distinct pathways, each requiring careful mechanistic control to preserve the (R)-stereocenter.

Workflow SM (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate PathA Pathway A: C3-Ester Hydrolysis SM->PathA LiOH, THF/H2O PathB Pathway B: N4-Boc Deprotection SM->PathB TFA or HCl/Dioxane PathC Pathway C: Ester Reduction SM->PathC LiBH4 or DIBAL-H Amide Amide Coupling (T3P) Peptidomimetics PathA->Amide R-NH2, T3P, Pyridine SNAr SNAr / N-Alkylation Kinase/MALT1 Inhibitors PathB->SNAr Ar-X, DIPEA, Heat Aldehyde Aldehyde/Alcohol Reductive Amination PathC->Aldehyde Swern or Dess-Martin

Chemical derivatization workflow for morpholine-3,4-dicarboxylate scaffolds.

Pathway A: Epimerization-Free Amide Coupling

Hydrolysis of the C3-methyl ester yields the corresponding carboxylic acid. Standard coupling reagents (e.g., HATU with DIPEA) often lead to the formation of an oxazolone intermediate, causing rapid racemization/epimerization of the alpha-chiral center. To circumvent this, Propylphosphonic anhydride (T3P) in the presence of a mild base (pyridine) is utilized. T3P activates the carboxylic acid without promoting oxazolone formation, ensuring >98% enantiomeric excess (ee) retention[3].

Pathway B: N-Functionalization for Target Inhibition

Removal of the Boc group exposes the morpholine nitrogen, which can be coupled to heteroaryl halides. This strategy is highly effective in synthesizing allosteric inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1). MALT1 is a paracaspase essential for NF-κB signaling in immune cells; its aberrant activation drives B-cell lymphomas and autoimmune colitis[4],[6].

Pathway Stimulus TCR/BCR Stimulation CBM CARMA1-BCL10-MALT1 (CBM Complex) Stimulus->CBM MALT1 MALT1 Protease Active CBM->MALT1 Substrates Cleavage of CYLD, BCL10 MALT1->Substrates Proteolytic Activity Inhibitor Morpholine-based MALT1 Inhibitor Inhibitor->MALT1 Allosteric Inhibition NFkB NF-κB Activation Substrates->NFkB Target Lymphoma Cell Survival NFkB->Target

Mechanism of MALT1/NF-κB pathway inhibition by morpholine-derived allosteric modulators.

Experimental Protocols

Protocol 1: C3-Ester Hydrolysis and T3P-Mediated Amide Coupling

This self-validating protocol ensures the retention of the (R)-stereocenter during peptide bond formation[3].

Step 1: Saponification

  • Dissolve (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (5 mL).

  • Cool the mixture to 0 °C and add LiOH·H2O (1.5 mmol) in one portion.

  • Stir for 2 hours at room temperature. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

  • Acidify the mixture to pH 3-4 using 1M HCl at 0 °C. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the free carboxylic acid. Validation: 1H NMR should confirm the disappearance of the methyl ester singlet at ~3.7 ppm.

Step 2: Amide Coupling

  • To a flame-dried flask under nitrogen, add the target amine (1.00 equiv) and the synthesized morpholine-3-carboxylic acid (1.50 equiv). Dry under high vacuum for 30 minutes.

  • Dissolve in dry EtOAc (0.2 M) and add dry pyridine (3.40 equiv). Cool the reaction mixture to 0 °C.

  • Very slowly add T3P solution (50 wt % in EtOAc, 2.30 equiv) dropwise to maintain the temperature below 0 °C[3].

  • Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3 and extract with EtOAc. Validation: Perform Chiral HPLC to confirm an enantiomeric excess (ee) > 98%, validating the prevention of epimerization.

Protocol 2: N4-Boc Deprotection and S_N_Ar Coupling
  • Dissolve the Boc-protected morpholine derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 4 mL).

  • Add 4N HCl in dioxane (4.0 mmol) dropwise at room temperature. Stir for 2 hours.

  • Concentrate the mixture under reduced pressure to yield the morpholinium chloride salt.

  • For S_N_Ar, suspend the salt in N,N-dimethylformamide (DMF, 3 mL). Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and the desired heteroaryl halide (e.g., 2-bromopyrazolo[1,5-a]pyrimidine) (1.1 equiv)[4].

  • Heat the mixture to 90 °C for 8 hours. Cool, dilute with water, and extract with EtOAc. Purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the expected outcomes and analytical validation metrics for the core derivatization workflows.

Derivatization PathwayReagents / ConditionsTarget Functional GroupTypical YieldAnalytical Validation
C3-Ester Hydrolysis LiOH·H2O, THF/MeOH/H2O, 0 °C to RTCarboxylic Acid85-95%1H NMR (loss of -OCH3 singlet at ~3.7 ppm)
C3-Amide Coupling T3P (50% in EtOAc), Pyridine, 0 °CSecondary/Tertiary Amide70-85%Chiral HPLC (ee > 98%), LC-MS
N4-Boc Deprotection 4N HCl in Dioxane, DCM, RT, 2 hFree Secondary Amine>95%1H NMR (loss of t-butyl singlet at ~1.4 ppm)
C3-Ester Reduction LiBH4, THF, 0 °C to RT, 4 hPrimary Alcohol80-90%IR (broad -OH stretch ~3300 cm⁻¹), LC-MS

References

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central (PMC). Available at:[Link]

  • Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • MALT1 inhibitors prevent the development of DSS-induced experimental colitis in mice via inhibiting NF-κB and NLRP3 inflammasome activation. PubMed Central (PMC). Available at:[Link]

  • Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. YouTube. Available at:[Link]

Sources

Application

Advanced Application Note: Morpholine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Executive Summary Morpholine derivatives are indispensable scaffolds in modern organic synthesis and medicinal chemistry. While traditionally utilized as simple bases or N -alkylating agents, C-functionalized morpholines...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine derivatives are indispensable scaffolds in modern organic synthesis and medicinal chemistry. While traditionally utilized as simple bases or N -alkylating agents, C-functionalized morpholines have emerged as highly effective chiral auxiliaries[1]. The morpholine moiety is a weaker base than piperidine, offering attractive physicochemical properties that are frequently leveraged in active pharmaceutical ingredients (APIs)[2].

Among these derivatives, morpholin-2-ones—most notably the Williams Chiral Auxiliary —provide a robust, predictable, and highly stereoselective platform for the de novo synthesis of unnatural α -amino acids and complex spirocyclic architectures[3]. This application note details the mechanistic rationale, validated experimental protocols, and quantitative substrate scopes for utilizing morpholine-based chiral auxiliaries in drug development workflows[4].

Mechanistic Grounding: The Morpholin-2-one Scaffold

The synthetic power of the Williams Chiral Auxiliary (e.g., (5R,6S)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one) lies in its rigid conformational geometry and predictable steric shielding.

  • Conformational Locking: Upon enolization with a strong base at -78 °C, the morpholinone ring adopts a stable half-chair conformation.

  • Steric Causality: The bulky 5,6-diphenyl groups project pseudo-axially. This creates an impenetrable steric wall that completely blocks the re face of the enolate[4].

  • Stereoselective Trajectory: Because the re face is shielded, incoming electrophiles (such as alkyl halides) are forced to approach exclusively from the less hindered si face. This predictable trajectory results in the anti addition of the electrophile relative to the C5 phenyl group, routinely yielding diastereomeric excesses (de) exceeding 99%.

Workflow Visualization

G N1 Chiral Amino Alcohol (e.g., (-)-1,2-Diphenyl-2-aminoethanol) N2 Condensation & Protection (Glyoxal / Boc2O) N1->N2 N3 Williams Chiral Auxiliary (Morpholin-2-one) N2->N3 N4 Enolization (LHMDS, -78°C) N3->N4 N5 Chiral Enolate Formation (Face Shielded by Phenyls) N4->N5 N6 Electrophilic Alkylation (R-X addition) N5->N6 N7 Alkylated Morpholinone (High Diastereomeric Excess) N6->N7 Stereoselective Attack N8 Auxiliary Cleavage (Hydrogenolysis) N7->N8 N9 Enantiopure α-Amino Acid (Target API Building Block) N8->N9

Workflow for the asymmetric synthesis of α-amino acids using the Williams morpholin-2-one auxiliary.

Experimental Protocol: Asymmetric Alkylation & Cleavage

The following protocol outlines the self-validating synthesis of an α -alkylated morpholinone intermediate and its subsequent cleavage to yield an enantiopure α -amino acid.

Step 1: Enolate Generation
  • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolve the Williams Auxiliary (1.0 eq) in anhydrous THF to create a 0.1 M solution. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Dropwise add Lithium hexamethyldisilazide (LHMDS) (1.1 eq, 1.0 M in THF) over 10 minutes.

    • Causality: LHMDS is strictly chosen over LDA. The hexamethyldisilazide counterion provides a highly structured transition state via lithium coordination, and its bulk prevents unwanted nucleophilic attack on the lactone carbonyl. The -78 °C temperature is critical to lock the enolate and prevent epimerization at the C5/C6 positions.

    • Validation Checkpoint: The solution will turn a distinct yellow/orange color upon the addition of LHMDS, visually confirming the successful formation of the conjugated enolate system.

Step 2: Electrophilic Addition
  • Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) neat or as a THF solution dropwise down the side of the flask.

  • Stir the reaction mixture at -78 °C for 2 to 4 hours.

    • Validation Checkpoint: Perform TLC analysis (20% EtOAc/Hexanes). The reaction is complete when the starting morpholinone ( Rf​≈0.45 ) is fully consumed, replaced by a single new spot ( Rf​≈0.55 ). The strict absence of a secondary diastereomeric spot validates the >99% stereoselectivity.

Step 3: Quenching and Workup
  • Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl (equal to the reaction volume).

  • Allow the mixture to warm to room temperature, extract with ethyl acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Step 4: Auxiliary Cleavage (Hydrogenolysis)
  • Dissolve the purified alkylated morpholinone in a 1:1 mixture of EtOH/THF.

  • Add PdCl2​ (0.2 eq) or 10% Pd/C and subject the vessel to a Hydrogen atmosphere (50 psi) in a Parr shaker for 12 hours.

    • Causality: Hydrogenolysis is highly efficient here as it simultaneously cleaves the benzylic C-O and C-N bonds of the morpholinone ring, liberating the enantiopure α -amino acid and 1,2-diphenylethane as an easily separable byproduct.

    • Validation Checkpoint: Post-filtration and aqueous extraction, spot the aqueous layer on a TLC plate and stain with Ninhydrin. Upon heating, a deep purple color confirms the presence of the liberated free primary amine of the target amino acid.

Data Summary & Substrate Scope

The morpholin-2-one auxiliary demonstrates exceptional tolerance for a wide variety of electrophiles. The quantitative data below summarizes the stereochemical outcomes for standard API building blocks.

Table 1: Stereochemical Outcomes of Morpholin-2-one Alkylation

ElectrophileTarget α -Amino Acid DerivativeAlkylation Yield (%)Diastereomeric Excess (de %)Cleavage Yield (%)
Benzyl bromideL-Phenylalanine analog88>9992
Allyl bromideL-Allylglycine85>9990
Methyl iodideL-Alanine analog91>9895
Isopropyl triflateL-Valine analog789685
Propargyl bromideL-Propargylglycine82>9888

Recent Advances: Catalytic Morpholinone Synthesis

While the stoichiometric chiral pool approach utilizing the Williams Auxiliary is highly robust, recent synthetic breakthroughs have introduced catalytic enantioselective methods for constructing C3-substituted morpholinones directly from achiral precursors.

For instance, chiral phosphoric acid-catalyzed aza-benzilic ester rearrangements of arylglyoxals and 2-(arylamino)ethan-1-ols now allow for the de novo construction of these N,O -heterocycles with high enantioselectivity[5]. This domino [4 + 2] heteroannulation expands the toolkit for drug development professionals, allowing them to integrate the morpholine pharmacophore without relying solely on stoichiometric chiral auxiliaries.

References

  • Title: Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives Source: Radboud Repository URL: [Link]

  • Title: A Library of Spirooxindoles Based on a Stereoselective Three-Component Coupling Reaction Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Method

Application Notes and Protocols: Kinetic vs. Thermodynamic Control in the Reaction of Morpholine with t-Butyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The reaction of a secondary amine, such as morpholine, with a β-ketoester like t-butyl acetoacetate pre...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The reaction of a secondary amine, such as morpholine, with a β-ketoester like t-butyl acetoacetate presents a classic and instructive case of selective synthesis under either kinetic or thermodynamic control. This guide provides an in-depth technical overview of this reaction, detailing the underlying mechanistic principles, offering field-proven experimental protocols for the selective synthesis of either the kinetic product, tert-butyl 3-(morpholino)but-2-enoate (a β-enaminoester), or the thermodynamic product, 1-morpholino-3-oxobutanamide (a β-ketoamide). Comprehensive analytical procedures for product identification and characterization are included, alongside a discussion of the broader implications for synthetic strategy, particularly in the context of the Stork enamine alkylation and its applications in medicinal chemistry and drug development.

Introduction: The Dichotomy of Reaction Control

In the landscape of chemical synthesis, the ability to selectively form one product over other possibilities is paramount. For reactions with multiple potential pathways, the distribution of products is often governed by the principles of kinetic and thermodynamic control.[1]

  • Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed the fastest, meaning it has the lowest activation energy (Ea). This reaction is often irreversible under these conditions.[2]

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the system has enough energy to overcome the activation barriers of both forward and reverse reactions, establishing an equilibrium. The major product is the most stable one, possessing the lowest Gibbs free energy (G).[1]

The reaction between morpholine and t-butyl acetoacetate is an exemplary system to explore these concepts. The bifunctional nature of t-butyl acetoacetate, possessing both a ketone and an ester group, offers two sites for nucleophilic attack by morpholine, leading to two distinct products.[3]

Mechanistic Rationale: Enaminoester vs. Ketoamide

The selective formation of either the β-enaminoester or the β-ketoamide is a direct consequence of the reaction conditions manipulating the competition between two nucleophilic attacks.

The Kinetic Pathway: Formation of the β-Enaminoester

Under kinetic control (low temperature), the reaction favors the formation of the β-enaminoester, tert-butyl 3-(morpholino)but-2-enoate. The generally accepted mechanism involves the following steps:[4]

  • Acid-catalyzed activation: A trace amount of acid protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack: The nitrogen atom of morpholine attacks the activated ketone carbonyl.

  • Dehydration: Subsequent proton transfers and the elimination of a water molecule lead to the formation of a resonance-stabilized enamine.

This pathway is kinetically favored because the ketone carbonyl is inherently more electrophilic and sterically more accessible than the ester carbonyl. The formation of the enamine is a relatively fast process at low temperatures.[4]

G cluster_kinetic Kinetic Pathway t-Butyl Acetoacetate t-Butyl Acetoacetate Intermediate Tetrahedral Intermediate (at Ketone) t-Butyl Acetoacetate->Intermediate + Morpholine (Low Temp, H+) Morpholine Morpholine Enaminoester Kinetic Product (β-Enaminoester) Intermediate->Enaminoester - H2O

The Thermodynamic Pathway: Formation of the β-Ketoamide

Under thermodynamic control (high temperature), the reaction yields the more stable β-ketoamide, 1-morpholino-3-oxobutanamide. While the enaminoester may form initially, the elevated temperature provides sufficient energy for the reaction to become reversible. The system eventually settles in the lowest energy state, which is the ketoamide.[5]

The stability of the amide bond in the ketoamide is significantly greater than the enamine C-N bond in the enaminoester. Amides are highly resonance-stabilized, contributing to their lower Gibbs free energy.[6] The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl, which, although having a higher activation energy, leads to the thermodynamically favored product. The t-butanol generated is often distilled off to drive the equilibrium towards the product.[7]

G cluster_thermodynamic Thermodynamic Pathway t-Butyl Acetoacetate t-Butyl Acetoacetate Intermediate_TD Tetrahedral Intermediate (at Ester) t-Butyl Acetoacetate->Intermediate_TD + Morpholine (High Temp) Morpholine Morpholine Ketoamide Thermodynamic Product (β-Ketoamide) Intermediate_TD->Ketoamide - t-Butanol

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective synthesis of the kinetic and thermodynamic products.

Protocol 1: Kinetically Controlled Synthesis of tert-Butyl 3-(morpholino)but-2-enoate

This protocol is designed to favor the formation of the β-enaminoester by maintaining a low reaction temperature.

Materials:

  • t-Butyl acetoacetate

  • Morpholine

  • Molecular sieves (4Å)

  • Ice-water bath

  • Beaker and watch glass

  • Diethyl ether (for washing)

  • Vacuum filtration apparatus

Procedure: [7]

  • In a beaker, combine 0.05 mol of t-butyl acetoacetate and 0.05 mol of morpholine.

  • Cool the beaker in an ice-water bath.

  • Add two pellets of molecular sieves to absorb the water produced during the reaction.

  • Cover the beaker with a watch glass and allow the reaction to proceed in the ice bath for at least one hour, then store in a cool place for a week to allow for crystallization.

  • Remove the molecular sieves.

  • Isolate the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Allow the crystals to air dry and then determine the final mass and yield.

Protocol 2: Thermodynamically Controlled Synthesis of 1-morpholino-3-oxobutanamide

This protocol utilizes high temperatures to overcome the kinetic barrier of amide formation and to allow the reaction to reach thermodynamic equilibrium.

Materials:

  • t-Butyl acetoacetate

  • Morpholine

  • 25 mL round-bottom flask

  • Stirring bar

  • Distillation apparatus (distillation head, condenser, receiving flask)

  • Sand bath and hot plate

  • Diethyl ether (for washing)

  • Vacuum filtration apparatus

Procedure: [7]

  • Place 0.05 mol of t-butyl acetoacetate and a stirring bar into a 25 mL round-bottom flask.

  • Assemble a distillation apparatus with the round-bottom flask.

  • Heat the flask in a sand bath to approximately 165°C using a hot plate.

  • Slowly add an equimolar amount (0.05 mol) of morpholine dropwise over a period of about 20-30 minutes while maintaining the temperature.

  • During the addition and subsequent heating, t-butanol will distill over. Continue heating until distillation ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the product mixture to a beaker.

  • Isolate the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Allow the crystals to air dry and determine the final mass and yield.

Product Analysis and Characterization

Accurate identification of the kinetic and thermodynamic products is crucial. A combination of spectroscopic methods is recommended.

ParameterKinetic Product (β-Enaminoester)Thermodynamic Product (β-Ketoamide)
IUPAC Name tert-butyl 3-(morpholino)but-2-enoate1-morpholino-3-oxobutanamide
Structure
Molecular Formula C₁₂H₂₁NO₃C₈H₁₃NO₃
Molecular Weight 227.30 g/mol 171.19 g/mol
Appearance Crystalline solidCrystalline solid

Table 1: Properties of Kinetic and Thermodynamic Products.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for distinguishing between the two products. While experimental data for these specific compounds is not widely published, representative chemical shifts for similar structures can be used for identification.

Expected ¹H NMR Features:

  • Kinetic Product (β-Enaminoester):

    • A singlet for the vinyl proton around δ 4.5-5.5 ppm.[8]

    • A singlet for the methyl group on the double bond.

    • A characteristic large singlet for the nine protons of the t-butyl group around δ 1.4-1.5 ppm.

    • Multiplets for the morpholine protons, typically in the δ 3.0-4.0 ppm region.

  • Thermodynamic Product (β-Ketoamide):

    • A singlet for the methylene protons alpha to the ketone.

    • A singlet for the terminal methyl group of the keto-moiety.

    • Multiplets for the morpholine protons, which may show distinct signals for the protons adjacent to the nitrogen and oxygen atoms.

Expected ¹³C NMR Features:

  • Kinetic Product (β-Enaminoester):

    • Signals for the two sp² carbons of the enamine double bond.

    • A signal for the ester carbonyl carbon.

    • A signal for the quaternary carbon of the t-butyl group and a signal for the t-butyl methyl carbons.

    • Signals for the carbons of the morpholine ring.

  • Thermodynamic Product (β-Ketoamide):

    • A signal for the ketone carbonyl carbon (typically >200 ppm).[9]

    • A signal for the amide carbonyl carbon (typically around 165-175 ppm).[9]

    • Signals for the methylene and methyl carbons of the keto-moiety.

    • Signals for the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

IR spectroscopy can provide quick confirmation of the functional groups present.

  • Kinetic Product (β-Enaminoester): Look for a strong C=O stretch for the ester (around 1710-1730 cm⁻¹) and a C=C stretch for the enamine (around 1600-1650 cm⁻¹).

  • Thermodynamic Product (β-Ketoamide): Expect two distinct C=O stretches: one for the ketone (around 1715 cm⁻¹) and one for the amide (around 1650 cm⁻¹).[10]

Mass Spectrometry (MS)

Mass spectrometry will show distinct molecular ion peaks corresponding to the different molecular weights of the two products (227.30 for the enaminoester and 171.19 for the ketoamide).

G

Applications in Drug Development: The Stork Enamine Alkylation

The kinetically controlled formation of enamines from β-ketoesters is a cornerstone of the Stork enamine alkylation , a powerful C-C bond-forming reaction in organic synthesis.[11] Enamines serve as enolate equivalents but offer advantages such as milder reaction conditions and improved selectivity, minimizing side reactions like over-alkylation.[10]

In the context of drug development, the Stork enamine alkylation provides a robust method for the α-alkylation of ketones and aldehydes, which are common steps in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). By forming the enamine, a ketone can be selectively functionalized with various electrophiles, including alkyl halides, acyl halides, and Michael acceptors.[11] This allows for the construction of complex carbon skeletons found in many drug molecules.

For example, the synthesis of substituted cyclic ketones, which are prevalent scaffolds in natural products and medicinal chemistry, often utilizes the Stork enamine alkylation. The ability to control the regioselectivity of alkylation based on the enamine formed is a key advantage for building molecular complexity in a predictable manner.

Conclusion

The reaction of morpholine with t-butyl acetoacetate serves as an excellent model system for demonstrating the principles of kinetic and thermodynamic control. By simple manipulation of reaction temperature, chemists can selectively synthesize either a β-enaminoester or a β-ketoamide. This understanding is not merely academic; it has profound practical implications in organic synthesis, enabling the rational design of reaction pathways to achieve desired molecular architectures. For researchers in drug development, mastering these concepts is essential for the efficient and selective synthesis of complex organic molecules that form the basis of modern therapeutics.

References

  • Cook, A., & Kreeger, P. (2000). Reaction of Morpholine with t-Butyl Acetoacetate: A Study in Kinetic vs Thermodynamic Control, Product Identification, and Molecular Modeling.
  • Brandt, C. A., da Silva, A. C. M. P., Pancote, C.G., Brito, C.L., & da Silveira, M. A. B. (2004). β-Keto esters efficiently react with a variety of amines in the presence of 0.1 equivalents of acetic acid as an inexpensive and environmentally benign catalyst without any solvents under ultrasound to give good yields of the corresponding β-enamino esters. Synthesis, 2004(10), 1557-1558.
  • Chem 302L/Su07. (n.d.).
  • Xin, D., & Burgess, K. (2014). A wide range of β-enamino esters, thioesters, and amides can be formed using carefully buffered conditions in the presence of hydroxybenzotriazole derivatives. Organic Letters, 16(8), 2108-2110.
  • Cossy, J., & Bouzide, A. (1999). Calculated Stabilities of β-Ketocarbonyl-Derived Enamine. Tetrahedron, 55(21), 6483-6496.
  • Mayr, H., & Ofial, A. R. (2022). Bond Energies of Enamines. ACS Omega, 7(6), 4704-4715.
  • Cook, A. G., & Kreeger, P. E. (2000). Reaction of Morpholine with t-Butyl Acetoacetate: A Study in Kinetic vs Thermodynamic Control, Product Identification, and Molecular Modeling.
  • PubChem. (n.d.). tert-butyl 3-morpholin-4-ylbut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Eco-Friendly Access to β -Ketoamides: one-step Catalyst – and solvent-free Amidation of β -Ketoesters under Microwave Irradiation. Oriental Journal of Chemistry, 33(6).
  • Al-Hourani, B. J. (2011).
  • LibreTexts. (2025, January 19). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts.
  • Wikipedia. (2023, November 11).
  • Cambridge University Press & Assessment. (n.d.). Stork Enamine Reaction.
  • Chemistry LibreTexts. (2025, January 19). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction.
  • LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Ashenhurst, J. (2010, May 24). Enamines. Master Organic Chemistry.
  • BenchChem. (2025).
  • Ashenhurst, J. (2010, May 24). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
  • Wikipedia. (2023, December 22). Thermodynamic and kinetic reaction control.
  • LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Ashenhurst, J. (2010, May 24). Enamines. Master Organic Chemistry.
  • LibreTexts. (2024, March 17). Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Ashenhurst, J. (2010, May 24). Enamines. Master Organic Chemistry.
  • Wikipedia. (2023, December 22). Thermodynamic reaction control.
  • Ashenhurst, J. (2010, May 24). Enamines. Master Organic Chemistry.
  • Cook, A. G., & Kreeger, P. E. (2000). Reaction of Morpholine with t-Butyl Acetoacetate: A Study in Kinetic vs Thermodynamic Control, Product Identification, and Molecular Modeling.
  • Wikipedia. (2023, November 11).
  • LibreTexts. (2025, January 19). 23.11 Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts.

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of morpholine dicarboxylates

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges encountered when synthesizing, purifying...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges encountered when synthesizing, purifying, and characterizing morpholine dicarboxylates.

This guide bridges the gap between theoretical chemistry and benchtop reality, providing field-proven, self-validating protocols to ensure the scientific integrity of your workflows.

Q: Why do my unprotected morpholine dicarboxylates streak irreversibly on silica gel, resisting standard organic extraction? A: The causality lies in the molecule's zwitterionic nature. Unprotected morpholine dicarboxylic acids possess both a basic secondary amine and acidic carboxylate groups. In aqueous or neutral media, they form highly polar, water-soluble zwitterions. Traditional silica gel chromatography often fails for these species due to irreversible chemisorption to the stationary phase. In fact, degradation studies of morpholine derivatives have demonstrated that these heterocyclic dicarboxylates often cannot be purified by standard chromatography, necessitating direct in situ analytical approaches like direct 1H-NMR or ion exchange methods[1].

Q: My 1 H-NMR spectrum for a Boc- or Fmoc-protected morpholine dicarboxylate shows doublets where singlets should be. Is my product impure? A: Not necessarily; this is a classic artifact of restricted bond rotation. When the morpholine nitrogen is protected with a carbamate group (such as Boc or Fmoc), the partial double-bond character of the C–N carbamate bond restricts rotation at room temperature. This creates distinct conformational isomers (rotamers) that exist in dynamic equilibrium (often in a ~3:2 ratio)[2]. These rotamers present as split signals or broadened peaks in NMR, which are frequently misidentified as chemical impurities[3].

Q: How do I remove basic impurities without cleaving the acid-labile protecting groups (e.g., tert-butyl esters)? A: Tert-butyl and Boc groups are highly susceptible to strong acids (like TFA or concentrated HCl). To remove basic impurities, you must use a precisely controlled mild acidic wash. An aqueous wash with 0.1 M HCl is sufficient to protonate and partition basic impurities into the aqueous phase without degrading the protective groups[3].

Purification & Isolation Workflows

PurificationWorkflow Start Crude Morpholine Dicarboxylate CheckProtect Are Nitrogen/Carboxyl groups protected? Start->CheckProtect Protected Yes (e.g., Boc, Fmoc) CheckProtect->Protected  Protected Unprotected No (Free Acid) CheckProtect->Unprotected  Unprotected FlashChrom Flash Chromatography (Hexane:EtOAc) Protected->FlashChrom IonExchange Ion Exchange Chromatography Unprotected->IonExchange  Highly polar zwitterion AcidWash Aqueous Acid Wash (0.1 M HCl) FlashChrom->AcidWash  Remove basic impurities PureProt Pure Protected Derivative AcidWash->PureProt Recrystallize Recrystallization (EtOH/H2O 7:3) IonExchange->Recrystallize PureUnprot Pure Free Amino Acid Recrystallize->PureUnprot

Fig 1. Decision matrix for isolating protected vs. unprotected morpholine dicarboxylates.

Standard Operating Protocol 1: Flash Chromatography of Protected Morpholine Dicarboxylates

This self-validating protocol is optimized for protected derivatives (e.g., (3S)-Morpholine-3,4-dicarboxylic acid 4-(9H-fluoren-9-ylmethyl) ester 3-methyl ester)[2].

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of anhydrous CH 2​ Cl 2​ .

  • Column Equilibration: Pack and equilibrate a silica gel column using a Hexanes:Ethyl Acetate (80:20 v/v) mobile phase.

  • Gradient Elution: Apply the sample evenly and elute using a gradient from 80:20 to 60:40 Hexanes:EtOAc. Collect 20 mL fractions.

  • TLC Monitoring: Spot fractions on TLC plates. Protected morpholine dicarboxylates typically elute with an R f​ of ~0.48 to 0.53 in 2:1 Hexanes:EtOAc[2].

  • Mild Acidic Wash: Combine product-containing fractions. Wash the organic layer once with 0.1 M aqueous HCl to remove trace basic impurities, followed by a brine wash[3].

  • Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure product as a foam or oil[2].

Structural Validation & Rotamer Resolution

NMRResolution NMRStart 1H NMR Spectrum Shows Split Signals Hypothesis Suspect Rotamers (Restricted C-N rotation) NMRStart->Hypothesis VT_NMR Variable Temp (VT) NMR Heat to 60-80 °C Hypothesis->VT_NMR TwoD_NMR 2D NMR (COSY, HSQC) Assign Overlaps Hypothesis->TwoD_NMR Coalescence Signals Coalesce into Singlets? VT_NMR->Coalescence Confirmed Rotamers Confirmed (Dynamic Exchange) TwoD_NMR->Confirmed  Correlates connectivity Coalescence->Confirmed  Yes Impurity Signals Persist: Chemical Impurity Coalescence->Impurity  No

Fig 2. Diagnostic pathway for resolving NMR signal splitting caused by carbamate rotamers.

Standard Operating Protocol 2: Variable Temperature (VT) NMR Validation

To definitively prove that split NMR signals are rotamers and not impurities, utilize this VT-NMR protocol[3].

  • Solvent Selection: Dissolve 15–20 mg of the purified compound in DMSO- d6​ . (Avoid CDCl 3​ , as its low boiling point prevents high-temperature analysis).

  • Baseline Acquisition: Acquire a standard 1 H-NMR spectrum at 25 °C. Identify the duplicated peaks (e.g., split carbamate methyls or ring protons).

  • Thermal Titration: Incrementally heat the NMR probe to 60 °C, then 80 °C, acquiring a spectrum at each interval.

  • Coalescence Observation: Monitor the split signals. Due to increased thermal energy overcoming the rotational barrier of the C–N bond, the rotameric signals will coalesce into sharp singlets at 60–80 °C[3].

  • Reversibility Check: Cool the sample back to 25 °C and re-run the spectrum. The reappearance of the split signals validates that the phenomenon is a dynamic exchange (rotamers) and not thermal degradation.

Quantitative Data Summaries

Table 1: Chromatographic Parameters for Morpholine Dicarboxylates

Compound StateRecommended Stationary PhaseOptimal Mobile Phase / GradientExpected R f​ / Elution
Fmoc/Boc-Protected Normal Phase Silica GelHexanes:EtOAc (80:20 → 60:40)R f​ ~ 0.48 - 0.53[2]
Unprotected (Zwitterion) Cation Exchange Resin20 mM Sodium Acetate (pH 4.5)Elutes in salt gradient
Di-tert-butyl Ester Normal Phase Silica GelHexanes:EtOAc (Gradient)Resolves from free acids[3]

Table 2: Rotamer Diagnostic Markers in Characterization

Diagnostic TechniqueObservation (Room Temp, 25 °C)Observation (Elevated Temp, 60-80 °C)Conclusion
1 H-NMR (DMSO- d6​ ) Split signals (approx. 3:2 ratio)[2]Signals coalesce into singlets[3]Restricted C-N rotation confirmed
2D-NMR (COSY/HSQC) Overlapping proton-carbon correlationsN/AValidates structural connectivity[3]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in Chiral Morpholine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting stereochemical fidelity during the synthesis of chiral morpholin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting stereochemical fidelity during the synthesis of chiral morpholines. Morpholines are critical pharmacophores, and maintaining their absolute stereochemistry is paramount for biological efficacy.

Below, you will find diagnostic tools, mechanistic FAQs, quantitative data, and self-validating protocols to ensure enantiopure synthesis.

Diagnostic Decision Tree

Use the following workflow to identify the root cause of racemization based on your chosen synthetic route.

RacemizationTroubleshooting Start Identify Synthetic Route Route1 Amino Alcohol Cyclization Start->Route1 Route2 Morpholinone Intermediate Start->Route2 Route3 Dehydromorpholine Reduction Start->Route3 Aziridinium N-Participation? (Aziridinium Ion) Route1->Aziridinium Unprotected Amine SN1 SN1 Pathway? (Carbocation) Route1->SN1 Secondary/Tertiary LG Enolization Base-Catalyzed Enolization? Route2->Enolization Strong Base/Acid Imine Imine/Enamine Tautomerization? Route3->Imine High Temp/Poor Catalyst Sol1 Use N-Protecting Group (e.g., Ts, Boc) Aziridinium->Sol1 Sol2 Switch to Mitsunobu or Stereospecific SN2 SN1->Sol2 Sol3 Use Mild Conditions (Avoid strong bases) Enolization->Sol3 Sol4 Asymmetric Hydrogenation (e.g., Rh-SKP catalyst) Imine->Sol4

Diagnostic decision tree for identifying and resolving racemization in morpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does my amino alcohol cyclization yield racemic morpholine, even when starting from an enantiopure precursor? A1: The most common culprit is the formation of an aziridinium ion intermediate. When activating a secondary alcohol (e.g., as a mesylate, tosylate, or chloride) adjacent to an unprotected or weakly protected amine, the nitrogen's lone pair can attack intramolecularly. This forms a highly reactive, often meso or achiral aziridinium ion. Subsequent ring-opening by the oxygen nucleophile occurs non-selectively at either carbon, leading to a complex mixture of enantiomers, diastereomers, and regioisomers[1]. Alternatively, if the leaving group is on a secondary or tertiary center and the solvent is highly polar, the reaction may proceed via an SN1 pathway, forming a planar carbocation that results in total stereoinversion or racemization[1].

Q2: I am synthesizing a morpholin-2-one intermediate. Why is my enantiomeric excess (ee%) degrading during the reaction? A2: Morpholin-2-ones and morpholin-3-ones are highly susceptible to base-catalyzed enolization. The alpha-protons adjacent to the carbonyl group are relatively acidic. If you use strong bases (e.g., NaH, KOtBu) during cyclization or subsequent functionalization, the base can abstract the alpha-proton to form a planar enolate. Upon reprotonation, the stereocenter is scrambled[2]. To prevent this, use milder bases (e.g., DIPEA, K 2​ CO 3​ ) or explore asymmetric catalytic methods, such as chiral phosphoric acid-catalyzed heteroannulations[2].

Q3: Is there a way to bypass the cyclization of chiral amino alcohols entirely to avoid these issues? A3: Yes. A modern and highly reliable alternative is the asymmetric hydrogenation of dehydromorpholines. Instead of relying on the chiral pool and risking racemization during cyclization, you can synthesize an achiral unsaturated morpholine ring and set the stereocenter after cyclization. Recent breakthroughs using bisphosphine-rhodium catalysts with large bite angles have enabled the synthesis of 2-substituted chiral morpholines with >99% ee[3].

Mechanistic Pathway: The Aziridinium Trap

AziridiniumMechanism A Chiral Amino Alcohol (Activated LG) B Aziridinium Ion (Achiral/Meso or Reactive) A->B Intramolecular N-attack D N-Protected Precursor (e.g., N-Ts) A->D Add Protecting Group C Racemic/Regioisomeric Morpholine Mixture B->C Non-selective O-attack E Enantiopure Morpholine (SN2) D->E Stereospecific Cyclization

Mechanism of aziridinium-induced racemization and prevention via N-protection.

Troubleshooting Guide

Issue 1: Loss of ee% during base-mediated cyclization of O-mesylated amino alcohols.
  • Root Cause: The nitrogen is insufficiently protected, allowing neighboring group participation, or the base is too strong, promoting E1cB or SN1 pathways.

  • Resolution: Implement a strong electron-withdrawing N-protecting group (e.g., N-Boc, N-Ts, or N-benzyl) prior to alcohol activation[4]. This delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity and forcing the reaction through a stereospecific SN2 pathway.

Issue 2: Low reactivity and poor ee% during the asymmetric hydrogenation of 2-substituted dehydromorpholines.
  • Root Cause: Dehydromorpholines are electron-rich and sterically congested, making them poor substrates for standard hydrogenation catalysts.

  • Resolution: Introduce an N-acyl directing group (e.g., N-Boc or N-Acetyl). This activates the enamine substrate by withdrawing electron density and provides a coordinating group for the transition metal catalyst, ensuring the chiral pocket dictates the hydride transfer face[3].

Quantitative Data: Impact of Reaction Parameters on Stereochemical Fidelity

The table below summarizes how different protecting groups and cyclization conditions influence the dominant mechanistic pathway and the final enantiomeric excess (ee%).

Starting MaterialAmine ProtectionLeaving GroupCyclization ConditionsDominant PathwayFinal ee%
Chiral Amino AlcoholNone (Free NH)Chloride (-Cl)Heat, neatAziridinium / SN1< 10% (Racemic)
Chiral Amino AlcoholNone (Free NH)Mesylate (-OMs)NaH, THFAziridinium / SN115 - 30%
Chiral Amino AlcoholN-BocMesylate (-OMs)t-BuOK, THFSN2 (Stereospecific)> 95%
Chiral Amino AlcoholN-TsTosylate (-OTs)K 2​ CO 3​ , DMFSN2 (Stereospecific)> 98%
DehydromorpholineN-AcylN/AH 2​ , Rh-SKP catalystAsymmetric Hydrogenation> 99%

Step-by-Step Experimental Methodologies

Protocol A: Stereospecific Intramolecular Etherification via N-Protection

Scientific Rationale (Causality): N-tosylation reduces the lone pair electron density on nitrogen, preventing it from acting as an internal nucleophile. This shuts down the aziridinium pathway, forcing the oxygen to act as the sole nucleophile in a stereospecific SN2 displacement[4]. Self-Validating System: The protocol includes a mandatory TLC check to verify the absence of primary amines before activation, preventing premature aziridinium formation.

  • N-Protection: Dissolve the chiral amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Slowly add p-Toluenesulfonyl chloride (TsCl, 1.1 eq). Stir for 4 hours at room temperature.

  • Validation Check: Perform a ninhydrin stain on a TLC plate. Do not proceed until the stain is negative (indicating complete consumption of the primary amine).

  • Activation: Cool the reaction mixture back to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) to activate the primary/secondary hydroxyl group. Stir for 2 hours.

  • Cyclization: Isolate the mesylated intermediate via standard aqueous workup. Dissolve the crude intermediate in anhydrous DMF and add K 2​ CO 3​ (2.0 eq). Heat to 60 °C for 12 hours to drive the intramolecular SN2 etherification.

  • Analysis: Purify via silica gel column chromatography. Validate the ee% using chiral HPLC against a known racemic standard.

Protocol B: Asymmetric Hydrogenation of Dehydromorpholines

Scientific Rationale (Causality): By introducing an N-acyl directing group, the electron-rich dehydromorpholine is activated. The Rh-SKP catalyst utilizes a large bite angle to create a highly rigid chiral pocket, ensuring stereoselective hydride transfer to the congested C2 position[3]. Self-Validating System: Conversion is strictly monitored by 1 H NMR (tracking the disappearance of the enamine alkene proton), ensuring no unreacted starting material skews the final chiral SFC analysis.

  • Preparation: In an argon-filled glovebox, dissolve the N-acyl dehydromorpholine substrate (0.1 mmol) in anhydrous MeOH (1.0 mL).

  • Catalyst Addition: Add the [Rh(COD)(SKP)]BF 4​ catalyst (1.0 mol%) to the solution.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge the vessel with H 2​ gas three times to remove inert gas, then pressurize to 50 atm of H 2​ .

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours.

  • Analysis: Carefully vent the H 2​ gas in a fume hood. Concentrate the mixture in vacuo. Determine the reaction conversion via 1 H NMR and validate the ee% via chiral Supercritical Fluid Chromatography (SFC).

References

  • Source: nih.
  • Source: rsc.
  • Source: researchgate.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc Group Cleavage in Acidic Conditions

Welcome to the Technical Support Center for tert-butyloxycarbonyl (Boc) deprotection. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven, mechanistically grounded tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-butyloxycarbonyl (Boc) deprotection. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to resolve incomplete cleavages, side reactions, and workflow bottlenecks during peptide and small molecule synthesis.

PART 1: Mechanistic Causality of Boc Cleavage & Side Reactions

To troubleshoot a chemical reaction, one must first understand the causality of its failure modes. The removal of a Boc protecting group under acidic conditions (e.g., TFA/DCM or HCl/dioxane) proceeds via an SN1-type mechanism. The acid protonates the carbamate oxygen, triggering decarboxylation and the release of the free amine[1][2].

However, this cleavage inherently generates a highly reactive tert-butyl cation ((CH₃)₃C⁺) [1][3]. If this electrophilic carbocation is not immediately quenched by a nucleophilic scavenger, it will seek out electron-rich sites within your peptide or small molecule, leading to irreversible alkylation[1][2]. Understanding this dynamic is the foundation of all Boc troubleshooting.

G Boc Boc-Protected Amine Intermediate Protonated Carbamate Boc->Intermediate Protonation Acid Acid (TFA/HCl) Acid->Intermediate Products Free Amine + CO2 Intermediate->Products Decarboxylation Cation tert-Butyl Cation (Electrophile) Intermediate->Cation Cleavage Quenched Quenched Byproduct (Isobutane, t-BuOH) Cation->Quenched Trapped SideProduct Alkylated Peptide (+56 Da Adduct) Cation->SideProduct Side Reaction Scavenger Scavengers (TIPS, H2O, EDT) Scavenger->Quenched Nucleophile Unprotected Trp/Cys/Met (Nucleophiles) Nucleophile->SideProduct

Mechanism of Boc cleavage, carbocation generation, and the role of scavengers.

PART 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a mixture of starting material and product. Why is the cleavage incomplete? A1: Incomplete deprotection is typically a kinetic issue driven by steric hindrance or poor solvent accessibility[2][4]. In Solid-Phase Peptide Synthesis (SPPS), using 100% TFA can actually shrink the resin, preventing the acid from reaching the core of the polymer matrix.

  • Solution: For SPPS, use 50-55% TFA in DCM to maximize resin swelling[1][3]. For solution-phase synthesis of sterically hindered amines, increase the acid strength by switching from TFA/DCM to 4M HCl in 1,4-dioxane[4][5].

Q2: I am observing a +56 Da mass adduct on my final product. What is this? A2: A +56 Da mass increase is the definitive signature of tert-butylation[1][2]. The tert-butyl cation has alkylated a nucleophilic residue in your sequence. Tryptophan (indole ring), Methionine (thioether), Cysteine (thiol), and Tyrosine (phenol) are highly susceptible to this side reaction[1][3].

  • Solution: You must incorporate a scavenger cocktail into your cleavage mixture to outcompete the intramolecular nucleophiles[3][6].

Q3: How do I select the correct scavenger for my specific sequence? A3: Scavenger selection depends on the specific vulnerabilities of your molecule:

  • Triisopropylsilane (TIPS): A bulky hydride donor that efficiently quenches carbocations without causing side reactions[2][6].

  • Thioanisole: A soft nucleophile specifically used to protect Methionine from forming sulfonium salts[4][6].

  • 1,2-Ethanedithiol (EDT): Mandatory if your sequence contains Cysteine, as thiols are highly reactive[4][7].

  • Water: Acts as a highly effective, low-cost trap to form tert-butanol[4][6].

Q4: My substrate degrades in TFA. Are there milder alternatives? A4: Yes. For highly acid-sensitive substrates, oxalyl chloride in methanol generates HCl in situ and provides a mild, room-temperature deprotection environment[2][6].

Workflow Start Analyze Cleavage Product (LC-MS / TLC) Incomplete Incomplete Cleavage (Starting Material Remains) Start->Incomplete Alkylation Side Product Detected (+56 Da Mass Shift) Start->Alkylation Degradation Substrate Degradation (Acid Sensitivity) Start->Degradation Action1 Increase Acid Strength (e.g., 4M HCl in Dioxane) Incomplete->Action1 Solution Phase Action2 Optimize Resin Swelling (Use 50-55% TFA in DCM) Incomplete->Action2 Solid Phase (SPPS) Action3 Add Carbocation Scavengers (TIPS, Water, Thioanisole) Alkylation->Action3 General Alkylation Action4 Use EDT for Cys-containing Peptides Alkylation->Action4 Cysteine Present Action5 Use Mild Alternatives (Oxalyl Chloride / MeOH) Degradation->Action5 Acid Labile

Decision tree for troubleshooting incomplete Boc deprotection and side reactions.

PART 3: Quantitative Data & Condition Matrices

Table 1: Standard Acidic Conditions for Boc Cleavage [4]

Reagent SystemConcentrationSolventTypical TimeTemperatureBest Use Case
TFA / DCM 20% - 50% (v/v)Dichloromethane0.5 - 2 hours0°C to RTStandard solution-phase deprotection.
TFA (SPPS) 50% - 55% (v/v)Dichloromethane30 minsRTSolid-phase synthesis (optimal swelling).
HCl / Dioxane 4M1,4-Dioxane0.5 - 2 hoursRTSterically hindered amines; TFA-resistant Boc.
Oxalyl Chloride 3 equivalentsMethanol1 - 4 hoursRTAcid-sensitive substrates requiring mild conditions.

Table 2: Scavenger Selection Matrix [4][6]

ScavengerTypical Conc. (v/v)Primary FunctionTarget Residues Protected
TIPS 2.5% - 5.0%Hydride donor; general carbocation trapTrp, Tyr, General
Water 2.5% - 5.0%Nucleophile; forms tert-butanolTrp, General
Thioanisole 5.0%Soft nucleophileMet, Trp
EDT 2.5%Thiol trapCys
Phenol 5.0%Aromatic trapTyr, General
PART 4: Self-Validating Experimental Protocols
Protocol 1: Solution-Phase Boc Deprotection with Scavengers[3][4]

Causality Check: This protocol builds in a self-validating TLC/LC-MS checkpoint to ensure the reaction is driven to completion before workup, preventing the isolation of mixed products.

  • Reaction Setup: In a dry round-bottom flask, dissolve the Boc-protected amine (1 eq) in anhydrous DCM to achieve a concentration of 0.1–0.2 M.

  • Scavenger Addition: If the substrate contains nucleophilic moieties, add TIPS (2.5% v/v) and Water (2.5% v/v) to the DCM solution.

  • Temperature Control: Cool the flask to 0 °C using an ice bath to control the initial exothermic protonation.

  • Acid Addition: Slowly add TFA dropwise to reach a final concentration of 50% (v/v) TFA in DCM.

  • Kinetic Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC (ninhydrin stain). The protocol is validated when the starting material peak is completely absent and no +56 Da adducts are detected. Do not proceed to step 7 until this is confirmed.

  • Workup: Concentrate the mixture under reduced pressure using a rotary evaporator. Co-evaporate with toluene three times to azeotropically remove residual TFA.

  • Isolation: Precipitate the resulting TFA salt by adding cold, anhydrous diethyl ether. Isolate the solid by centrifugation or filtration.

Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol[2][6]

Causality Check: For molecules that degrade in strong acids, this protocol generates anhydrous HCl in situ at a controlled rate, preserving acid-sensitive functional groups.

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 mmol) in anhydrous methanol (5 mL). Stir at room temperature for 5 minutes.

  • Reagent Addition: Carefully add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise to the solution.

  • Kinetic Progression: Stir continuously at room temperature for 1 to 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material is fully consumed.

  • Isolation: Remove the solvent in vacuo. The deprotected amine is typically recovered cleanly as a hydrochloride salt, requiring minimal further purification.

References
  • BenchChem: Step-by-Step Protocol for the Deprotection of Boc-Arg-Ome. Source:5

  • BenchChem: Technical Support Center: Boc Deprotection in Acidic Conditions. Source: 1

  • BenchChem: Technical Support Center: Troubleshooting Boc Deprotection Failures. Source: 4

  • BenchChem: Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Source:3

  • BenchChem: Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. Source: 6

  • Thermo Fisher Scientific: Introduction to Cleavage Techniques. Source: 7

  • BenchChem: Technical Support Center: Alternative Methods for N-Boc Deprotection. Source: 2

Sources

Optimization

Process Chemistry Support Center: Troubleshooting By-Product Formation in Complex Syntheses

Welcome to the Process Chemistry Technical Support Center. For drug development professionals and synthetic chemists, minimizing the Environmental Factor (E-factor) and maximizing are paramount[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. For drug development professionals and synthetic chemists, minimizing the Environmental Factor (E-factor) and maximizing are paramount[1]. Complex syntheses are inherently susceptible to competing reaction pathways. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you suppress by-product formation and optimize your synthetic workflows.

Diagnostic Workflows: Identifying the Kinetic Origin

Before altering reaction parameters, you must classify the kinetic origin of the impurity. By-products generally fall into two categories:

  • Sequential Over-reaction: The desired product is more reactive than the starting material, leading to subsequent unwanted reactions (e.g., polyalkylation).

  • Parallel Side-reaction: The starting material or reactive intermediate diverges into an entirely different, competing pathway (e.g., dimerization).

TroubleshootingFlow A Impurity Detected (LC-MS/NMR) B Determine Kinetic Origin A->B C Sequential By-Product (Over-reaction) B->C Product is reactive D Parallel By-Product (Side-reaction) B->D Competing pathways E Mitigation: Adjust Stoichiometry / Flow Chemistry C->E F Mitigation: Slow Addition / Catalyst Tuning D->F G Validated High-Purity Process E->G F->G

Workflow for diagnosing and mitigating sequential vs. parallel by-product formation.

Troubleshooting Guides & FAQs

Q1: How do I prevent the dimerization of highly reactive intermediates? (e.g., furoxan formation during 1,2,4-oxadiazole synthesis)

  • Causality: Reactive intermediates, such as nitrile oxides, are highly prone to bimolecular self-condensation. The rate of the desired cycloaddition scales linearly with the intermediate concentration ( Rate=k1​[Int][Nitrile] ), whereas the dimerization rate scales with the square of the intermediate concentration ( Rate=k2​[Int]2 ). Therefore, a high concentration of the intermediate disproportionately accelerates by-product formation.

  • Solution: Employ pseudo-high dilution. By generating the nitrile oxide in situ via the slow addition of its hydroximoyl chloride precursor, you maintain a near-zero steady-state concentration of the intermediate, effectively starving the [2].

NitrileOxide Precursor Hydroximoyl Chloride (Precursor) Intermediate Nitrile Oxide (Reactive Intermediate) Precursor->Intermediate Base (-HCl) Product 1,2,4-Oxadiazole (Desired Product) Intermediate->Product + Nitrile (Target) Rate = k1[Int][Nitrile] Byproduct Furoxan (Dimerization By-Product) Intermediate->Byproduct + Nitrile Oxide (Self) Rate = k2[Int]²

Competing pathways in nitrile oxide chemistry: desired cycloaddition vs. dimerization.

Q2: My reduction reaction is yielding a mixture of reduced products. How can I achieve chemoselectivity without adding protecting group steps?

  • Causality: Standard hydride donors (like LiAlH4​ ) possess high thermodynamic driving forces and indiscriminately attack all electrophilic centers.

  • Solution: Utilize reversible in situ masking. For example, if a molecule contains both a ketone and an ester, you can selectively reduce the ester by first treating the molecule with a strong base to form the ketone enolate. The negatively charged enolate masks the ketone from nucleophilic hydride attack. Alternatively, utilize oxophilic countercations (like Aluminum or Magnesium) combined with specific reagents like DIBAL-H in the presence of isopropanol to direct the [3].

Q3: Why does scaling up my reaction from 1 gram to 1 kilogram suddenly increase the E-factor and impurity profile?

  • Causality: Scale-up alters the surface-area-to-volume ratio of the reactor, drastically reducing heat transfer efficiency. Exothermic reagent additions that were easily controlled in a 50 mL flask will create localized "hot spots" in a 10 L reactor. These hot spots provide the activation energy ( Ea​ ) required for higher-energy parallel side-reactions to occur.

  • Solution: Transition from batch to continuous flow chemistry, or implement strict temperature-controlled kinetic quenching (see Protocol 1).

Q4: Can artificial intelligence help predict these impurities before I run the reaction?

  • Answer: Yes. Modern computational tools and AI platforms analyze reaction conditions and predict impurity formation pathways—including over-oxidation, metal-catalyzed self-coupling, and regioselective by-products—with over [4]. Integrating AI retrosynthesis with your process chemistry workflow saves significant time in structural elucidation.

Q5: How do I handle by-products in multicomponent electrochemical syntheses?

  • Answer: Electrochemical conversions often suffer from competing reaction pathways (e.g., dimerization vs. hydrogenation) due to varying substrate reactivities at the electrode surface. Controlling the dynamic microenvironment of the electrode—such as modulating the interplay between mass transport and reaction kinetics via pulsed potentials—can selectively favor the desired transformation without requiring[5].

Experimental Protocols

Protocol 1: Syringe-Pump Mediated Pseudo-High Dilution

Objective: Suppress bimolecular by-product formation by controlling reagent addition rates. System Validation: This protocol is a self-validating system that incorporates real-time UPLC-MS feedback to dynamically adjust addition rates, ensuring the by-product threshold is never breached.

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer (to eliminate localized concentration gradients) and a calibrated syringe pump. Set the jacket temperature to the lowest viable point determined during route scouting.

  • Reagent Preparation: Dissolve the reactive precursor (e.g., 1.0 eq hydroximoyl chloride) in 10 volumes of anhydrous solvent.

  • Addition: Program the syringe pump to deliver the precursor over 4–6 hours into the reaction mixture containing the target nucleophile/dipolarophile and base.

  • In-Process Control (IPC) & Self-Correction: Sample the reaction every 60 minutes. Analyze via UPLC-MS.

    • Validation Check: If the dimer by-product peak exceeds 2% relative area , the system state is invalid. Immediately pause the addition, lower the reactor temperature by 5 °C, and resume at 50% of the original flow rate .

  • Quench: Once addition is complete, stir for an additional 30 minutes, then quench with a saturated aqueous NH4​Cl solution to destroy any residual reactive species before workup.

Quantitative Data Summary

Table 1: Kinetic Impact of Reaction Parameters on By-Product Mitigation

ParameterKinetic ImpactEffect on Desired PathwayEffect on By-ProductRecommended Action
Addition Rate Modulates [Int] Rate ∝[Int]1 (Linear)Rate ∝[Int]2 (Exponential)Use syringe pump ( ≤0.1 eq/hr).
Temperature Alters k via e−Ea​/RT Maintains primary conversion.Suppresses high- Ea​ pathways.Lower T by 10 °C increments.
Stoichiometry Shifts equilibriumDrives to >99% conversion.Excess causes polyalkylation.Maintain ≤1.05 eq of reagent.
Solvent Polarity Stabilizes transition statesAccelerates polar pathways.Suppresses non-polar side reactions.Screen via orthogonal matrix.

References

  • "Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists." PubMed Central (PMC). URL:[Link]

  • Gaich, T., & Winterfeldt, E. "General Methods to Direct Selectivity." Directed Selectivity in Organic Synthesis, Wiley-VCH. URL:[Link]

  • "Controlling Selectivity in Electrochemical Conversion of Organic Mixtures through Dynamic Control of Electrode Microenvironments." Journal of the American Chemical Society. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Validation of Stereochemistry: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

Stereochemistry dictates a drug candidate's []. For researchers and drug development professionals, unambiguously assigning the absolute configuration (R/S, E/Z) of chiral molecules is a non-negotiable step in establishi...

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Author: BenchChem Technical Support Team. Date: March 2026

Stereochemistry dictates a drug candidate's []. For researchers and drug development professionals, unambiguously assigning the absolute configuration (R/S, E/Z) of chiral molecules is a non-negotiable step in establishing accurate Structure-Activity Relationships (SAR)[]. While Single-Crystal X-ray Diffraction (SCXRD) remains the "gold standard," emerging technologies like Microcrystal Electron Diffraction (MicroED) and advanced solution-state spectroscopic methods (NMR, VCD) offer powerful alternatives when traditional crystallization fails[][2][3].

This guide objectively compares the performance, experimental protocols, and causality behind these techniques, providing a comprehensive framework for stereochemical validation.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides direct 3D visualization of molecular geometry. The determination of absolute stereochemistry relies on the physical phenomenon of 3[3]. When X-rays interact with atoms, the scattering is not perfectly elastic; heavy atoms absorb and re-emit X-rays with a slight phase shift. This breaks Friedel's Law, allowing crystallographers to distinguish between enantiomers[3].

The absolute configuration is quantified using the Flack parameter ( x ) [3][4]. During refinement, the software models the crystal as a twin consisting of the assigned structure (fraction 1−x ) and its inverted enantiomer (fraction x ).

  • x≈0 : The assigned absolute configuration is correct[4].

  • x≈1 : The true structure is the inverted enantiomer[4].

  • x≈0.5 : The crystal is a racemic twin, or the anomalous signal is too weak to make a determination[4].

Protocol: Self-Validating SCXRD Workflow
  • Crystal Growth : Grow a single, high-quality crystal with5[5][6]. Causality: Large, defect-free crystals are strictly required to yield a diffraction pattern with a sufficient signal-to-noise ratio.

  • Mounting and Data Collection : Mount the crystal on a goniometer and cool to cryogenic temperatures (e.g., 100 K)[4]. Causality: Cryo-cooling4, significantly improving high-angle reflection data quality[4]. Use a Copper (Cu K α , λ=1.5418 Å) X-ray source rather than Molybdenum (Mo K α )[4]. Causality: Cu K α radiation maximizes the weak anomalous scattering signal inherent to light atoms (C, N, O) found in organic molecules[4].

  • Data Processing & Refinement : Ensure high data redundancy (>4) and completeness (>99%) to accurately measure Bijvoet pairs[4]. Refine the model using full-matrix least-squares refinement and introduce the Flack parameter[4].

SCXRD_Workflow A Purified Chiral Compound B Single Crystal Growth (>0.1 mm dimensions) A->B C X-ray Diffraction Data Collection (Cu Kα, 100 K) B->C D Structure Solution & Anisotropic Refinement C->D E Anomalous Dispersion Analysis (Flack Parameter Calculation) D->E F Absolute Configuration Confirmed (x ≈ 0) E->F

Caption: Workflow for absolute configuration determination by X-ray crystallography.

The Disruptor: Microcrystal Electron Diffraction (MicroED)

A major limitation of SCXRD is the prerequisite for large single crystals, which can be synthetically prohibitive. MicroED, a cryo-electron microscopy (cryo-EM) technique, circumvents this by utilizing2[2][7]. Because electrons interact with matter much more strongly than X-rays, MicroED can yield sub-angstrom resolution structures from crystals a billionth the size of those required for SCXRD[2].

Protocol: MicroED Workflow
  • Sample Preparation : Deposit dry pharmaceutical powder directly onto a holey carbon TEM grid[8]. Causality: Unlike protein MicroED, 8[8].

  • Data Collection : Insert the grid into a cryo-TEM operating at cryogenic temperatures (80 K)[9]. Continuously rotate the stage while collecting diffraction patterns with a fast camera. Causality: Continuous rotation samples reciprocal space evenly, while9 caused by the intense electron beam[9].

  • Dynamical Refinement : Process the data using kinematical or dynamical scattering theory to assign absolute stereochemistry[7][9].

Orthogonal Solution-State Techniques: NMR & VCD

When a compound is an intractable liquid or amorphous solid, solution-state techniques are deployed[3].

  • NMR Spectroscopy (Mosher’s Method) : Used for chiral alcohols and amines. The analyte is derivatized with an enantiopure chiral auxiliary, such as (R)- and (S)-MTPA chloride, forming diastereomers[][10]. Causality:10 in 1 H or 19 F NMR spectra, allowing the deduction of the original absolute configuration based on the spatial shielding/deshielding effects[10][11].

  • Vibrational Circular Dichroism (VCD) : Measures the 11[11]. Causality: The experimental VCD spectrum is compared directly against ab initio Density Functional Theory (DFT) calculated spectra for the possible enantiomers[][11]. A match unambiguously assigns the absolute configuration directly in solution, without derivatization[3].

Tech_Selection Start Stereochemical Validation Q1 Sample State? Start->Q1 Cryst Large Crystals (>0.1 mm) Q1->Cryst Powder Nanocrystals (Powders) Q1->Powder Liquid Liquid / Amorphous Q1->Liquid SCXRD SCXRD (Flack Parameter) Cryst->SCXRD MicroED MicroED (Cryo-EM) Powder->MicroED SolState NMR (Mosher's) or VCD / ECD Liquid->SolState

Caption: Decision tree for selecting the optimal stereochemical validation technique.

Comparative Data Analysis

To facilitate strategic experimental design, the performance metrics of these techniques are summarized below.

FeatureSCXRD (Gold Standard)MicroEDNMR (Mosher's Method)VCD Spectroscopy
Sample Requirement >0.1 mm single crystal[6]~100 nm nanocrystals/powder[2]1–25 mg (solution)[10]Concentrated solution[11]
Measurement Time Hours to Days[10]Minutes to Hours[2][9]10–30 mins per sample[10]Hours (plus DFT calculation time)[12]
Absolute Stereochemistry Yes (Anomalous Dispersion / Flack)[4]Yes (Dynamical Refinement)[9]Yes (via Diastereomeric Derivatization)[10]Yes (via DFT spectral matching)[]
Key Limitation Difficult crystal growth[5]Beam damage; complex dynamical scattering[7][9]Requires reactive functional groups (OH, NH₂)[10]Computationally intensive for highly flexible molecules[12]
Conclusion & Strategic Recommendations

For unambiguous stereochemical validation, SCXRD remains the most authoritative method, provided a high-quality crystal can be grown and the Flack parameter refined to near zero. However, modern drug discovery frequently yields compounds that resist traditional crystallization. In such cases, MicroED represents a paradigm shift, enabling atomic-resolution structural elucidation directly from amorphous-looking powders. For non-crystalline or liquid samples, orthogonal solution-state methods like VCD and NMR provide robust, self-validating alternatives. Employing a combination of these techniques ensures absolute confidence in molecular geometry, safeguarding downstream pharmacological development.

References
  • A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus. Benchchem. 10

  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. Benchchem. 4

  • Stereochemistry Confirmation Services. BOC Sciences.

  • Unambiguous Determination of p-Menth-8-ene-1,2-diol's Absolute Configuration: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods. Benchchem. 11

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. 2

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters (ACS Publications). 9

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. PMC (NIH). 7

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers. 8

  • Absolute Stereochemistry: The merits of VCD and XRD. ePrints Soton - University of Southampton. 12

  • X-ray Crystallography - Principle & Protocol. Creative BioMart. 5

  • Determination of absolute configuration using X-ray diffraction. ResearchGate. 3

  • X-ray crystallography. Wikipedia. 6

Sources

Comparative

The Analytical Chemist's Guide to Enantiomeric Excess: Mosher's Acid vs. Modern Alternatives

In the landscape of modern chemistry and pharmacology, the stereochemistry of a molecule is paramount. Because enantiomers possess identical physical and chemical properties in an achiral environment, their direct differ...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemistry and pharmacology, the stereochemistry of a molecule is paramount. Because enantiomers possess identical physical and chemical properties in an achiral environment, their direct differentiation and quantification by standard analytical techniques—such as Nuclear Magnetic Resonance (NMR) spectroscopy—is impossible[1].

To circumvent this, analytical chemists employ2[2]. This guide provides an objective, data-driven comparison of the gold-standard CDA—Mosher's Acid—against modern alternatives, detailing the mechanistic causality behind its use and providing a self-validating experimental protocol for researchers and drug development professionals.

The Mechanistic Causality of Mosher's Acid (MTPA)

Developed in 1969, 3 ( α -methoxy- α -trifluoromethylphenylacetic acid, MTPA) converts a mixture of enantiomeric secondary alcohols or amines into a mixture of covalent diastereomers[3].

The causality of the resulting spectral separation lies in the anisotropic effect of the MTPA phenyl ring. In the preferred conformation of the Mosher ester, the trifluoromethyl group, the carbonyl oxygen, and the carbinol proton of the substrate are coplanar (the Mosher plane)[4]. The phenyl ring creates a magnetic shielding cone. Depending on the stereochemistry of the substrate, protons on one side of the chiral center are shielded (shifting their 1 H NMR signals upfield), while protons on the opposite side are deshielded (shifting downfield)[5].

The 19 F NMR Advantage

While 1 H NMR is standard, proton spectra of complex pharmaceuticals are often highly congested. MTPA incorporates a −CF3​ group, allowing for 19 F NMR analysis. Because the fluorine nucleus is highly sensitive to its stereochemical environment and the 19 F spectral region is uncongested by substrate signals, it provides baseline-resolved peaks. This makes 6[6].

Comparative Performance Analysis

While Mosher's method remains a cornerstone for simultaneous ee determination and absolute configuration assignment, it must be objectively weighed against alternative methodologies.

  • (S)-Mandelic Acid : A cost-effective CDA that also utilizes the anisotropic effect of a phenyl ring to induce baseline-resolved chemical shift differences ( Δδ )[7]. However, it lacks a −CF3​ group, restricting analysis entirely to 1 H NMR, which can be problematic for structurally complex analytes[7].

  • Chiral Solvating Agents (CSAs) : These agents (e.g., bis-thiourea derivatives or chiral ionic liquids) form non-covalent supramolecular complexes with the analyte[8]. Because they rely on fast-exchange interactions, they8[8], leaving the sample fully recoverable. However, the Δδ values are often smaller and highly sensitive to concentration and temperature[9].

  • Chiral HPLC : Utilizing chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)), HPLC physically separates enantiomers for UV or MS detection[10]. It is the instrument of choice for high-throughput purity control due to its 10[10]. However, unlike Mosher's method, HPLC cannot independently deduce the absolute configuration of an unknown stereocenter[11].

Quantitative Performance Comparison: CDAs and Analytical Methods
Analytical Method / ReagentPrimary ReadoutTypical Δδ (ppm)Analysis TimeKinetic Resolution RiskKey Advantage
Mosher's Acid (MTPA) 1 H, 19 F NMR0.03 – 0.71 ( 19 F)4–6 hoursHigh (if incomplete)Dual ee quantification and absolute configuration
(S)-Mandelic Acid 1 H NMR0.05 – 0.204–6 hoursHigh (if incomplete)Low cost, strong anisotropic shielding effect
Chiral Solvating Agents 1 H, 19 F NMR0.01 – 0.10< 1 hourNone (non-covalent)No derivatization required; sample is fully recoverable
Chiral HPLC UV, MS, CDN/A (Baseline Res.)10–60 minsNoneSupreme sensitivity; non-destructive to the analyte

Self-Validating Experimental Protocol for MTPA Derivatization

A critical vulnerability of any covalent CDA is kinetic resolution —the phenomenon where one enantiomer reacts faster than the other[1]. If the derivatization reaction does not reach 100% completion, the resulting diastereomeric ratio will be artificially skewed, invalidating the ee measurement[1]. The following protocol is engineered as a self-validating system to eliminate this risk.

Step 1: Parallel Derivatization

Causality: Reacting the sample with both (R)-MTPA-Cl and (S)-MTPA-Cl in parallel serves two purposes. First, it allows for the calculation of ΔδSR (the difference in chemical shifts between the S and R esters) to assign absolute configuration[5]. Second, it provides an internal mathematical cross-check: the ee calculated from the (R)-MTPA ester mixture must match the ee from the (S)-MTPA ester mixture.

  • Aliquot 5–10 mg of the chiral alcohol/amine into two separate, oven-dried vials purged with N2​ .

  • Add 0.5 mL of anhydrous deuterated pyridine (or CDCl3​ with triethylamine) to each vial.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP). Causality:12[12] to force the derivatization to absolute completion, thereby neutralizing the risk of kinetic resolution.

  • Add 3 equivalents of (R)-MTPA-Cl to Vial 1, and (S)-MTPA-Cl to Vial 2. Stir at room temperature for 4–12 hours.

Step 2: The Validation Check (Crucial)
  • Acquire a crude 1 H NMR spectrum of the reaction mixture.

  • Self-Validation: Inspect the spectrum for the carbinol proton of the unreacted starting material. If any starting material remains, the ee calculation is void. You must add more reagents or increase reaction time until conversion is strictly 100%[1].

Step 3: NMR Acquisition and Integration
  • Once validated, acquire quantitative 1 H and 19 F NMR spectra. Ensure a sufficiently long relaxation delay ( d1≥5s ) is used so that integration accurately reflects molar ratios.

  • Integrate the distinct −CF3​ signals (typically around -71 to -75 ppm) in the 19 F NMR spectrum for both diastereomers[3].

  • Calculate the enantiomeric excess using the integrated areas:

    ee(%)=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100

Workflow Visualization

MosherWorkflow N1 Chiral Substrate (Alcohol/Amine) N2 Aliquot 1: React with (R)-MTPA-Cl N1->N2 N3 Aliquot 2: React with (S)-MTPA-Cl N1->N3 N4 Acquire 1H & 19F NMR (CDCl3 or C6D6) N2->N4 N3->N4 N5 Validation Check: 100% Conversion? N4->N5 N6 Optimize Reaction (Add DMAP/Time) N5->N6 No N7 Integrate Diastereomeric Signals (Δδ) N5->N7 Yes N6->N2 N6->N3 N8 Calculate % ee & Assign Configuration N7->N8

Workflow for Mosher's ester derivatization and self-validating NMR analysis.

References

  • Configuration Determinations of Flexible Marine Natural Products | Encyclopedia MDPI |4

  • Mosher's acid | Grokipedia | 3

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments | 5

  • (S)-Mandelic Acid vs. Mosher's Acid: A Comparative Guide to Determining Enantiomeric Excess | Benchchem | 7

  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR | PMC | 11

  • Chiral derivatizing agent | Wikipedia | 2

  • Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents | Benchchem | 1

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent | MDPI | 8

  • Determination of Absolute Configuration of Photo-Degraded Catechinopyranocyanidin A by Modified Mosher's Method | NII | 12

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography | Herald Scholarly Open Access | 10

  • A remarkable chiral recognition of racemic Mosher's acid salt by naturally derived chiral ionic liquids using 19F NMR spectroscopy | RSC Publishing |9

  • A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR | ResearchGate | 6

Sources

Validation

comparison of synthetic routes to functionalized morpholines

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently deployed to modulate physicochemical properties such as aqueous solubility, metabolic stability, and basicity[1.11]. While unsubstitute...

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Author: BenchChem Technical Support Team. Date: March 2026

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently deployed to modulate physicochemical properties such as aqueous solubility, metabolic stability, and basicity[1.11]. While unsubstituted morpholine is a simple commodity chemical, the synthesis of enantiomerically pure, C-substituted (functionalized) morpholines presents a significant synthetic challenge[1.12].

As a Senior Application Scientist, I have evaluated numerous methodologies for constructing these vital heterocycles. This guide provides an objective, data-driven comparison of three distinct synthetic paradigms: the classical annulation-reduction route, transition-metal catalyzed asymmetric synthesis, and the recently developed green monoalkylation protocol. By understanding the mechanistic causality behind these routes, drug development professionals can select the optimal workflow for their specific scale and stereochemical requirements.

Comparative Analysis of Synthetic Strategies

The Baseline: Classical Annulation-Reduction

Historically, the synthesis of functionalized morpholines from 1,2-amino alcohols has relied on annulation with chloroacetyl chloride[1.14]. This classical approach requires three distinct steps: amidation, base-mediated cyclization to form a morpholinone, and a subsequent harsh reduction using hydrides (e.g., LiAlH₄ or BH₃)[1.14]. The fundamental flaw in this route is the competitive bisalkylation of the parent amine, which necessitates the use of protecting groups and significantly lowers the overall atom economy and scalability of the process[1.14].

The Precision Route: Tandem Asymmetric Catalysis

For de novo asymmetric synthesis, Schafer and colleagues developed a highly elegant tandem sequential one-pot reaction[1.8]. Starting from ether-containing aminoalkynes, a bis(amidate)bis(amido)Ti catalyst drives an intramolecular hydroamination to yield a cyclic imine. This is immediately followed by an asymmetric transfer hydrogenation (ATH) utilizing a Noyori–Ikariya Ru catalyst[1.8]. This method provides exceptional stereocontrol (>95% ee) and tolerates a wide range of functional groups[1.7].

The Modern Standard: Green Selective Monoalkylation

Recently, Ortiz et al. introduced a paradigm-shifting, redox-neutral protocol utilizing ethylene sulfate and tBuOK to convert 1,2-amino alcohols directly into morpholines[1.10]. This methodology elegantly bypasses the bisalkylation problem by forming a zwitterionic intermediate that selectively halts further alkylation[1.10]. The process eliminates the need for toxic chloroacetyl chloride and hazardous hydride reductions, making it highly scalable (>100 g scale demonstrated) and environmentally benign[1.10].

G Start 1,2-Amino Alcohols or Aminoalkynes Classical Classical Annulation (Chloroacetyl Chloride) Start->Classical Multi-step Catalytic Asymmetric Catalysis (Ru/Ti Tandem) Start->Catalytic Enantioselective Green Green Monoalkylation (Ethylene Sulfate) Start->Green SN2 & Cyclization Red Hydride Reduction (Harsh, Low Atom Economy) Classical->Red Chiral Chiral 3-Substituted Morpholines (>95% ee) Catalytic->Chiral Direct Direct Cyclization (Redox Neutral, Scalable) Green->Direct

Evolution of morpholine synthesis: from multi-step classical routes to modern catalytic methods.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we must look at their operational metrics. The table below summarizes the quantitative and qualitative data associated with each synthetic route.

ParameterClassical Annulation-ReductionTandem Asymmetric CatalysisGreen Monoalkylation
Primary Reagents Chloroacetyl chloride, LiAlH₄ / BH₃Ti-complex, RuCl[(S,S)-Ts-DPEN]Ethylene sulfate, tBuOK
Step Count 3 (Amidation, Cyclization, Reduction)1 (Tandem one-pot)1 or 2 (Telescoped or isolated)
Stereocontrol Chiral pool retentionCatalyst-controlled (>95% ee)Chiral pool retention
Redox Nature Reductive (Requires harsh hydrides)Redox-neutral (Transfer H₂)Redox-neutral
Scalability Low (Exothermic, severe safety risks)Moderate (High catalyst cost)High (>100 g scale demonstrated)
Bisalkylation Risk High (Requires protecting groups)N/A (Intramolecular process)Low (Zwitterion precipitation)

Mechanistic Workflows & Self-Validating Protocols

A robust experimental protocol must be a self-validating system—meaning that the physical or chemical checkpoints inherently confirm the success of the mechanistic step before proceeding. Below are the detailed methodologies for the two most advanced routes.

Protocol A: Tandem Hydroamination & Asymmetric Transfer Hydrogenation (ATH)

Objective: De novo asymmetric synthesis of chiral 3-substituted morpholines from achiral/prochiral aminoalkynes.

Causality & Design: Achieving high enantiomeric excess requires a highly rigid transition state. During the Ru-catalyzed ATH step, mechanistic investigations revealed that hydrogen-bonding interactions between the oxygen in the backbone of the ether-containing substrate and the[(S,S)-Ts-DPEN] ligand of the Ru catalyst are absolutely crucial for obtaining high ee's[1.8]. This non-covalent anchoring restricts rotational degrees of freedom, dictating the facial selectivity of the hydride transfer[1.7].

G A Ether-containing Aminoalkyne B Ti-Catalyzed Hydroamination A->B C Cyclic Imine Intermediate B->C Intramolecular D Ru-Catalyzed Asymmetric Transfer Hydrogenation C->D E H-Bonding Transition State (O to Ts-DPEN) D->E Stereocontrol F Enantiopure 3-Substituted Morpholine E->F Reduction

Mechanism of tandem hydroamination and Ru-catalyzed asymmetric transfer hydrogenation.

Step-by-Step Workflow:

  • Intramolecular Hydroamination: In a glovebox, charge a Schlenk flask with the ether-containing aminoalkyne and 5 mol% bis(amidate)bis(amido)Ti catalyst in toluene. Heat to 90 °C.

    • Validation Checkpoint: Take an aliquot for IR spectroscopy. The complete disappearance of the terminal alkyne stretch (~2100 cm⁻¹) and the emergence of an imine C=N stretch (~1650 cm⁻¹) validates the formation of the cyclic intermediate.

  • Asymmetric Transfer Hydrogenation: Cool the vessel and add 1 mol% RuCl along with a formic acid/triethylamine (azeotropic) mixture as the hydrogen donor. Stir at room temperature.

    • Validation Checkpoint: Analyze the crude mixture via chiral HPLC. An enantiomeric excess of >95% validates that the H-bonding transition state model was successfully engaged.

Protocol B: Green Monoalkylation via Ethylene Sulfate

Objective: Synthesize C-substituted morpholines without overalkylation or harsh reductions.

Causality & Design: The critical failure point in classical morpholine synthesis is the competitive bisalkylation of the amine[1.14]. By utilizing ethylene sulfate, the initial S_N2 attack generates a zwitterionic sulfate ester. This intermediate is electronically deactivated at the nitrogen, completely halting further alkylation[1.10]. Furthermore, its insolubility in the reaction medium drives the reaction forward via precipitation, allowing for clean isolation[1.10].

G A 1,2-Amino Alcohol + Ethylene Sulfate B Selective SN2 Monoalkylation A->B Mild Conditions C Zwitterionic Intermediate B->C Clean Isolation D tBuOK Mediated Cyclization C->D Base Addition E Functionalized Morpholine D->E High Yield

Green synthesis of morpholines via zwitterion-mediated selective monoalkylation.

Step-by-Step Workflow:

  • S_N2 Monoalkylation: Suspend the enantiopure 1,2-amino alcohol (1.0 equiv) and ethylene sulfate (1.1 equiv) in a green solvent mixture (e.g., THF/isopropanol). Stir at 40 °C.

    • Validation Checkpoint: Monitor for the formation of a dense white precipitate. The physical phase separation of the zwitterion acts as a visual and thermodynamic validation of successful monoalkylation. Isolate via filtration and confirm the mass via LC-MS.

  • Base-Mediated Cyclization: Resuspend the isolated zwitterion in THF. Add tBuOK (2.0 equiv) portion-wise. The strong base deprotonates the hydroxyl group, triggering an intramolecular displacement of the sulfate leaving group.

    • Validation Checkpoint: Monitor the disappearance of the zwitterion suspension (the mixture becomes homogeneous). LC-MS should confirm the exact mass of the cyclized morpholine product, validating the completion of the redox-neutral ring closure.

Conclusion

For modern drug discovery and process chemistry, the classical chloroacetyl chloride route should be largely retired due to its poor atom economy and safety profile. If the goal is the de novo creation of chiral centers from achiral precursors, Schafer's tandem Ru/Ti catalysis offers unparalleled stereocontrol. However, for the rapid, scalable, and green synthesis of functionalized morpholines from readily available chiral pool 1,2-amino alcohols, the ethylene sulfate monoalkylation protocol developed by Ortiz et al. stands as the current state-of-the-art methodology.

References

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. URL:[Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. URL:[Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. URL:[Link]

  • Wijtmans, R., Vink, M. K. S., Schoemaker, H. E., van Delft, F. L., Blaauw, R. H., & Rutjes, F. P. J. T. (2004). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Synthesis. URL:[Link]

Safety & Regulatory Compliance

Safety

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate proper disposal procedures

Advanced Laboratory Safety & Disposal Protocol: (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate Executive Summary (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS: 212650-45-8) is a critical chiral buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Disposal Protocol: (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Executive Summary

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS: 212650-45-8) is a critical chiral building block utilized extensively in the synthesis of complex pharmaceutical agents, including [1] and [2]. As a Boc-protected morpholine derivative, it requires precise handling and disposal protocols. While not acutely toxic, its organic nature and the presence of reactive protective groups dictate strict adherence to hazardous waste segregation to prevent environmental contamination and dangerous localized reactions in the laboratory[3][4].

Physicochemical Profiling & Hazard Assessment

Understanding the physical properties of this compound is the first step in designing a safe operational workflow.

Table 1: Physicochemical & Hazard Profile

PropertyValue / DescriptionOperational Implication
CAS Number 212650-45-8Unique identifier for waste tracking and SDS compliance[5][6].
Molecular Formula C11H19NO5Halogen-free organic solid; dictates the baseline incineration strategy[3].
Molecular Weight 245.27 g/mol Essential for stoichiometric calculations during intentional degradation.
Solubility Soluble in DCM, MeOH, EtOAc. Insoluble in water[3].Waste will primarily be generated in non-aqueous organic solvent streams.
Chemical Stability Sensitive to strong acids, bases, and oxidizers[4].Acid contact causes rapid Boc cleavage, releasing CO₂ and isobutylene gas.

Mechanistic Handling & Experimental Workflow

Causality in Handling: The molecule features a tert-butyloxycarbonyl (Boc) group on the morpholine nitrogen. Exposure to will initiate the deprotection of this Boc group[4]. This reaction is exothermic and evolves carbon dioxide and isobutylene gases. If this occurs inadvertently in a sealed waste container, it can lead to dangerous pressurization and potential rupture. Therefore, handling must strictly avoid cross-contamination with acidic reagents.

Step-by-Step Handling Protocol:

  • Environmental Preparation : Conduct all transfers within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm to prevent inhalation of particulates.

  • Weighing : Utilize an anti-static weighing boat. Causality: The compound is a fine white to off-white solid; static charge can cause aerosolization of particulates, leading to respiratory exposure and surface contamination[3].

  • Dissolution : Add the required organic solvent (e.g., methanol or dichloromethane) incrementally while applying gentle vortexing.

  • Validation (Self-Validating Step) : Visually inspect the solution against both light and dark backgrounds. Complete optical clarity indicates full dissolution. Validation mechanism: This ensures no unreacted solid particulates are transferred to reaction vessels or waste carboys, preventing localized concentration spikes and unpredictable downstream reactions.

Waste Segregation & Disposal Workflows

Proper disposal relies on high-temperature incineration. Because the compound is frequently used in varied solvent systems during drug development[1][2], the disposal pathway is entirely dictated by the carrier solvent.

Step-by-Step Disposal Procedure:

  • Stream Identification : Determine if the compound is in a solid state, dissolved in a halogenated solvent (e.g., Dichloromethane), or dissolved in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate).

  • Segregation & Transfer :

    • Solid Waste: Place contaminated consumables (weighing boats, spatulas, empty vials) into a rigid, puncture-resistant hazardous solid waste container lined with a compatible polymer bag.

    • Halogenated Liquid Waste: Transfer to a designated red-labeled carboy. Causality: Halogenated waste must be routed to specialized incineration facilities equipped with alkaline scrubbers to neutralize acidic gases (like HCl) and prevent the formation of highly toxic dioxins and furans.

    • Non-Halogenated Liquid Waste: Transfer to a designated blue-labeled carboy. This stream is typically incinerated for energy recovery.

  • Container Management (Self-Validating Step) : Never fill liquid waste carboys beyond 80% capacity. After sealing, visually check the headspace and verify that the vented cap is functioning. Validation mechanism: A maintained headspace without container bulging confirms that pressure equilibrium is stable and no trace Boc-deprotection is actively evolving gas.

  • Labeling : Affix a hazardous waste label detailing the exact composition, including the full chemical name, CAS number (212650-45-8), and the primary solvent, complying with [3].

DisposalWorkflow Start Waste Generation: (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate Decision1 Physical State of Waste? Start->Decision1 SolidWaste Solid Waste (Powder/Consumables) Decision1->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvents) Decision1->LiquidWaste Liquid SolidContainer Hazardous Solid Waste (Yellow Container) SolidWaste->SolidContainer Decision2 Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->Decision2 Halogenated Halogenated Organic Waste (Red Container) Decision2->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Blue Container) Decision2->NonHalogenated No Incineration High-Temperature Incineration (>1000°C) with Scrubber Halogenated->Incineration NonHalogenated->Incineration SolidContainer->Incineration

Decision tree for the segregation and disposal routing of morpholine derivative waste.

Emergency Response & Spill Management

In the event of an accidental release, immediate containment is required to prevent aerosolization and surface cross-contamination.

Step-by-Step Spill Protocol:

  • Isolate : Evacuate the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust draw.

  • Neutralize/Absorb :

    • For Solids: Do not sweep dry. Lightly mist the powder with a compatible non-reactive solvent (e.g., a small amount of water or ethanol) to suppress dust, then wipe up with absorbent pads.

    • For Liquids: Deploy inert absorbent materials (e.g., vermiculite or universal spill pads) starting from the perimeter of the spill and working inward to prevent spreading.

  • Collect : Use non-sparking tools to transfer the absorbed material into a rigid chemical waste container.

  • Decontaminate (Self-Validating Step) : Wash the affected surface with a mild detergent solution, followed by a water rinse. Perform a final wipe with a clean, white absorbent pad. Validation mechanism: Visually inspect the pad; a completely clean pad with no residual sheen or powder validates that the decontamination is complete and the workspace is safe for reuse.

References

  • Title: Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors (US9815842B2)
  • Title: 2,4,5,6-Substituted 3,6-dihydropyrimidine derivatives as hepatitis B virus (HBV)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
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